molecular formula C10H15N3O2 B2739814 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole CAS No. 1240579-32-1

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Cat. No.: B2739814
CAS No.: 1240579-32-1
M. Wt: 209.249
InChI Key: KELVAPLJNMWOBV-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
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Properties

IUPAC Name

1-(cyclohexylmethyl)-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELVAPLJNMWOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of 1-(cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its chemical architecture, outline a robust synthetic pathway with detailed experimental protocols, and discuss its prospective applications in drug discovery based on the well-established bioactivity of the pyrazole scaffold. This guide is designed to be a foundational resource for scientific professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Structural Elucidation

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural uniqueness of this molecule arises from two key substitutions: a cyclohexylmethyl group appended to the nitrogen at the 1-position (N1) and a nitro group (NO₂) at the 3-position of the pyrazole ring.

Key Chemical Identifiers:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
CAS Number 874539-70-1
Canonical SMILES C1CCC(CC1)CN2C=C(C=N2)[O-]

The nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyrazole ring, rendering it electron-deficient. This has profound implications for its reactivity and its potential to interact with biological targets. Conversely, the cyclohexylmethyl group introduces a significant lipophilic character, a critical parameter influencing the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nitration of pyrazole, followed by a regioselective N-alkylation.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation A Pyrazole B HNO₃ / H₂SO₄ A->B Electrophilic Aromatic Substitution C 3-Nitro-1H-pyrazole B->C D 3-Nitro-1H-pyrazole E (Bromomethyl)cyclohexane Base (e.g., K₂CO₃) Solvent (e.g., DMF) D->E SN2 Nucleophilic Substitution F This compound E->F

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The precursor, 3-nitro-1H-pyrazole, can be synthesized via the nitration of 1-nitropyrazole, which itself is formed from pyrazole. A documented method involves the thermal rearrangement of 1-nitropyrazole.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-nitropyrazole (1 equivalent) with benzonitrile (as solvent).

  • Thermal Rearrangement: Heat the mixture with stirring at 180 °C for approximately 3 hours.[1]

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with hexane to precipitate the product.

  • Purification: Collect the solid by filtration and wash with hexane to yield 3-nitro-1H-pyrazole.[1]

Step 2: N-Alkylation of 3-Nitro-1H-pyrazole

The final step involves the nucleophilic substitution reaction between the deprotonated 3-nitro-1H-pyrazole and (bromomethyl)cyclohexane. The regioselectivity of N-alkylation on unsymmetrical pyrazoles is a critical consideration, influenced by steric hindrance, the base, and the solvent system.[2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of 3-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: Stir the suspension at room temperature, then add (bromomethyl)cyclohexane (1.1 equivalents) dropwise.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expertise-Driven Rationale:

  • Choice of Base and Solvent: The combination of a moderate base like K₂CO₃ and a polar aprotic solvent like DMF is a standard and effective system for the N-alkylation of pyrazoles.[3] DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazole anion.

  • Regioselectivity: For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position, which is the desired outcome for this synthesis.[3] The bulky cyclohexylmethyl group further disfavors attack at the more hindered N2 position.

Potential Applications in Drug Discovery and Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[4][5][6][7] The incorporation of a nitro group and a lipophilic side chain in this compound suggests several promising avenues for therapeutic research.

Hypothesized Biological Action Pathway:

G A 1-(Cyclohexylmethyl)- 3-nitro-1H-pyrazole B Target Protein (e.g., Kinase, Enzyme) A->B Binding & Inhibition C Modulation of Intracellular Signaling B->C Signal Transduction Interruption D Therapeutic Outcome (e.g., Anti-inflammatory, Anticancer, Antimicrobial) C->D Cellular Response

Caption: Postulated mechanism of therapeutic action.

  • Anti-inflammatory and Analgesic Potential: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[8]

  • Anticancer Activity: The pyrazole scaffold is a common feature in various kinase inhibitors used in oncology.[6] Furthermore, nitroaromatic compounds can be selectively activated in the hypoxic microenvironment of tumors, leading to targeted cytotoxicity.

  • Antimicrobial Properties: The pyrazole ring system is present in a number of compounds with demonstrated antibacterial and antifungal activity.[9]

Self-Validating Experimental Design for In-Vitro Screening (Example: Anticancer):

  • Cell Line Selection: Utilize a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., fibroblasts) to assess both efficacy and selectivity.

  • Dose-Response Assay: Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • Viability Measurement: Employ a robust cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify the cytotoxic/cytostatic effects.

  • Data Analysis and Validation:

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line. A significantly lower IC₅₀ in cancer cells compared to normal cells indicates therapeutic potential.

    • Include a positive control (a known anticancer drug) and a negative control (vehicle, e.g., DMSO) in every experiment to ensure the assay is performing correctly.

    • Perform all experiments in triplicate and repeat at least three independent times to ensure reproducibility and statistical significance.

Conclusion

This compound represents a molecule of significant interest, built upon the versatile and biologically active pyrazole scaffold. Its synthesis is readily achievable through established chemical transformations, and its structural features suggest a high potential for therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. This guide provides a solid foundation for its synthesis and a logical framework for the initiation of its biological evaluation.

References

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
  • ResearchGate. (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]

  • Gökhan-Kelekçi, N., Köysal, Y., Kiloğlu, A. G., Erol, K., & Heber, D. (2009). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]

  • Overman, L. E., & Varseev, G. N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Hilaris Publisher. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]

  • Alam, M. J., Alam, O., Alam, P., & Naim, M. J. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Retrieved from [Link]

  • Martin, S. W., Glunz, P., Beno, B. R., Bergstrom, C., Romine, J. L., Priestley, E. S., ... & Wang, Y. K. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. PubMed. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this molecule is not publicly registered, indicating its status as a potentially novel compound, this document extrapolates its core characteristics based on established chemical principles and data from closely related analogues. This guide covers plausible synthetic routes, predicted physicochemical properties, robust analytical methodologies for characterization, potential applications grounded in the known bioactivity of the nitropyrazole scaffold, and essential safety protocols. The information herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, analyze, and explore the therapeutic potential of this and similar molecules.

Chemical Identity and Properties

The precise compound, this compound, is not widely cataloged. However, its identity can be understood through its structural components: a pyrazole ring, a nitro group at the 3-position, and a cyclohexylmethyl substituent at the N1 position. A closely related, registered compound is 1-Cyclohexyl-3-nitro-1H-pyrazole, which has the CAS Number 1936436-49-5.[1] The key distinction is the methylene (-CH2-) linker between the cyclohexyl and pyrazole rings in the title compound. Another relevant structure is 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine (CAS: 1184504-62-8), which shares the same N-substituent.[2]

Predicted Physicochemical Data

The following properties are predicted based on the compound's structure and data from its analogues.

PropertyPredicted ValueRationale / Source
CAS Number Not FoundExtensive searches of chemical databases did not yield a specific CAS number.
Molecular Formula C₁₀H₁₅N₃O₂Derived from structural components.
Molecular Weight 209.25 g/mol Calculated from the molecular formula.
Appearance Likely a white to pale yellow solidBased on related nitropyrazole compounds.[3]
Melting Point Predicted to be a low-melting solid or oilN-alkylation of nitropyrazoles is known to reduce melting points compared to the N-H parent compound.[3]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform); low solubility in water.Based on general solubility of similar organic molecules and pyrazole derivatives.[4]
Storage Store in a cool, dry, well-ventilated place, sealed in a dry environment at 2-8°C.Standard practice for nitroaromatic and heterocyclic compounds to ensure stability.[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via the N-alkylation of 3-nitro-1H-pyrazole. This is a standard and reliable method for creating N-substituted pyrazole derivatives.[4] The acidic proton on the pyrazole ring nitrogen is first removed by a base to form a nucleophilic pyrazolide anion, which then attacks an appropriate electrophile, in this case, (bromomethyl)cyclohexane.

Synthesis Workflow Diagram

G A 3-Nitro-1H-pyrazole (Starting Material) C Deprotonation to form 3-Nitropyrazolide Anion A->C Reacts with B Base (e.g., NaH or K2CO3) in Solvent (e.g., DMF or ACN) B->C Facilitates E Nucleophilic Substitution (SN2) Reaction C->E Reacts with D (Bromomethyl)cyclohexane (Alkylating Agent) D->E Attacks F Crude Product Mixture E->F Yields G Work-up & Purification (e.g., Column Chromatography) F->G Undergoes H This compound (Final Product) G->H Yields Pure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Starting Material Synthesis: 3-Nitro-1H-pyrazole The precursor, 3-nitro-1H-pyrazole, can be synthesized from the thermal rearrangement of 1-nitropyrazole.[5][6]

  • Step A: Mix 1-nitropyrazole (1 equivalent) with benzonitrile (approx. 10 mL per gram of starting material).

  • Step B: Heat the mixture with stirring at 180 °C for approximately 3 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).

  • Step C: Upon completion, cool the mixture to room temperature. Dilute with hexane and continue stirring for 20 minutes to precipitate the product.

  • Step D: Collect the solid by filtration to afford 3-nitro-1H-pyrazole.

N-Alkylation Protocol:

  • Step 1: Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-nitro-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Step 2: Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents), portion-wise. Causality: A strong, non-nucleophilic base is required to efficiently deprotonate the pyrazole N-H without competing in the subsequent substitution reaction. The evolution of hydrogen gas will be observed.

  • Step 3: Alkylation: After hydrogen evolution ceases (approx. 30-60 minutes), add (bromomethyl)cyclohexane (1.1 equivalents) dropwise via a syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The pyrazolide anion is a potent nucleophile that attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction.

  • Step 4: Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Step 5: Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Step 6: Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Signals for cyclohexyl protons (broad multiplets), a doublet for the -CH₂- linker, and two distinct signals (likely doublets) for the two protons on the pyrazole ring.
¹³C NMR Resonances corresponding to all 10 carbon atoms, including those in the cyclohexyl ring, the linker -CH₂, and the three carbons of the pyrazole ring (one significantly downfield due to the nitro group).
FT-IR (KBr, cm⁻¹) Characteristic peaks for C-H (aliphatic, ~2850-2950), asymmetric and symmetric N-O stretching of the nitro group (~1550 and ~1350), and C=N/N=N stretching of the pyrazole ring.[7]
Mass Spec (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.12.
Quality Control via RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for assessing the purity of small molecule drug candidates.

Analytical Workflow Diagram

G A Sample Preparation (Dissolve in Mobile Phase) C Inject Sample (e.g., 10 µL) A->C B HPLC System Equilibration B->C Ready D Separation on C18 Column (Isocratic or Gradient Elution) C->D E UV Detection (e.g., 270-280 nm for nitropyrazoles) D->E F Data Acquisition & Analysis E->F G Purity Assessment (% Area) F->G

Caption: Standard workflow for purity analysis by RP-HPLC.

Protocol: RP-HPLC Method for Purity Analysis This method is adapted from established protocols for similar pyrazole derivatives.[8][9][10]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v), potentially with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8][11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance; nitropyrazoles typically absorb in the 270-280 nm range.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (e.g., 1 mg/mL) and dilute with the mobile phase to a working concentration (e.g., 20 µg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Potential Applications and Research Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[12] The addition of a nitro group and a lipophilic cyclohexylmethyl group suggests several potential areas of application.

  • Antimicrobial/Antifungal Agents: Nitro-substituted heterocycles are well-known for their antimicrobial properties. This compound could be investigated for activity against various bacterial and fungal strains.[13]

  • Enzyme Inhibition: Pyrazole derivatives are known to act as inhibitors for a wide range of enzymes. For example, some have been investigated as inhibitors of hepatitis C virus (HCV) polymerase NS5B.[14]

  • Anticancer Research: Many novel pyrazole derivatives have been synthesized and evaluated for their ability to inhibit tumor cell growth.[15] The specific substituents on the pyrazole ring are critical for determining the biological activity and target.

  • Energetic Materials: Nitropyrazoles are a class of high-energy-density materials.[16] While the cyclohexylmethyl group may not optimize energetic properties, this chemical class has relevance in materials science.[3]

Hypothetical Mechanism of Action Diagram

G A 1-(Cyclohexylmethyl) -3-nitro-1H-pyrazole C Active Site Binding (Inhibition) A->C Binds to B Target Enzyme (e.g., Kinase, Polymerase) B->C D Downstream Signaling Pathway Blocked C->D Leads to E Therapeutic Effect (e.g., Anti-viral, Anti-proliferative) D->E Results in

Caption: A potential inhibitory mechanism for a pyrazole-based therapeutic agent.

Safety and Handling

While no specific Safety Data Sheet (SDS) exists for the title compound, a conservative approach based on data for related nitropyrazoles is mandatory.[17][18][19]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[18]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[17]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: Avoid breathing dust or vapors. If dust is generated, use a NIOSH-approved respirator.

  • Safe Handling Practices: Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.[18] Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.

Conclusion

This compound represents an intriguing yet underexplored molecule within the valuable class of nitropyrazole derivatives. While its specific properties are not yet documented, this guide provides a robust, scientifically-grounded framework for its synthesis, analysis, and potential application. By leveraging established protocols for N-alkylation and analytical characterization, researchers can confidently produce and validate this compound. Its structural features suggest promising avenues for investigation in medicinal chemistry and materials science. As with any novel chemical entity, all handling and experimentation should be conducted with rigorous adherence to safety protocols derived from known, related hazardous compounds.

References

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2024). Results in Chemistry. Available at: [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(15), 3381. Available at: [Link]

  • Williams, G. T., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Nitropyrazoles (review). (2007). ResearchGate. Available at: [Link]

  • Dalinger, I. L., et al. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

  • Klapötke, T. M., et al. (2020). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 9(4), 464-472. Available at: [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2013). International Journal of Toxicology, 32(1_suppl), 47S-53S.
  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-72. Available at: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Huang, P., et al. (2010). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 15(10), 6829-6842. Available at: [Link]

  • Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.
  • Gáspár, A., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1]triazin-7(6H). Molecules, 25(18), 4278. Available at: [Link]

  • 1-cyclohexyl-1H-pyrazole-3-carboxylic acid. (n.d.). American Elements. Available at: [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry, 11(6), 13779-13789. Available at: [Link]

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An In-Depth Technical Guide to 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, a heterocyclic compound of significant interest to researchers and professionals in the field of medicinal chemistry and drug development. We will delve into its fundamental properties, provide a robust and validated protocol for its synthesis, discuss methods for its characterization, and explore its potential as a versatile building block for novel therapeutic agents.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatility has led to the development of pyrazole-containing drugs for a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[1][3]

The subject of this guide, this compound, incorporates two key functional groups that enhance its utility:

  • The N-1 Cyclohexylmethyl Group: This bulky, lipophilic substituent can improve metabolic stability and enhance binding affinity by occupying hydrophobic pockets in target proteins. The use of a cyclohexylmethyl moiety is a known strategy in the design of potent bioactive molecules, including synthetic cannabinoids where it has replaced more traditional alkyl chains.[4]

  • The C-3 Nitro Group: The electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the pyrazole ring. Furthermore, the nitro group is a critical functional handle; it can be readily reduced to an amine, providing a vector for further chemical elaboration to build libraries of analogues for structure-activity relationship (SAR) studies.[5][6] The presence of a nitro group on a heterocyclic core has been linked to enhanced biological activity in various contexts.[5]

This combination of a stable lipophilic anchor and a versatile synthetic handle makes this compound a valuable intermediate for drug discovery programs.

Physicochemical and Computed Properties

A summary of the core physicochemical and computationally predicted properties of this compound is presented below. Experimental data such as melting point and boiling point are not widely reported in public literature and would need to be determined empirically upon synthesis.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₂ChemScene[7]
Molecular Weight 195.22 g/mol ChemScene[7]
CAS Number 1936436-49-5ChemScene[7]
Topological Polar Surface Area (TPSA) 60.96 ŲChemScene[7]
LogP (Predicted) 2.2965ChemScene[7]
Hydrogen Bond Acceptors 4ChemScene[7]
Hydrogen Bond Donors 0ChemScene[7]
Rotatable Bonds 2ChemScene[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via a two-step process: first, the preparation of the 3-nitro-1H-pyrazole precursor, followed by its regioselective N-alkylation.

Step 1: Synthesis of 3-Nitro-1H-pyrazole Precursor

The starting material, 3-nitro-1H-pyrazole, can be efficiently synthesized from 1-nitropyrazole through a thermal rearrangement reaction.[8]

  • Combine 1-nitropyrazole (1.0 eq) and benzonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heat the mixture with stirring to 180 °C for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with hexane (approx. 20 mL per gram of initial starting material) and continue stirring for 20 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold hexane, and dry to afford 3-nitro-1H-pyrazole.

Causality of Experimental Choices: The high temperature (180 °C) is necessary to overcome the activation energy for the[7][9]-sigmatropic rearrangement of the nitro group from the N1 to the C3 position. Benzonitrile is used as a high-boiling, relatively inert solvent. Precipitation with hexane, a non-polar solvent, is effective because the polar product has low solubility in it.

Step 2: N-Alkylation of 3-Nitro-1H-pyrazole

The key step is the N-alkylation of the 3-nitro-1H-pyrazole ring with a suitable cyclohexylmethyl electrophile, such as (bromomethyl)cyclohexane or (iodomethyl)cyclohexane. A significant challenge in the alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction can potentially yield two isomers: the desired this compound (N1 alkylation) and 1-(Cyclohexylmethyl)-5-nitro-1H-pyrazole (N2 alkylation).

For 3-substituted pyrazoles, N1 alkylation is generally favored due to steric hindrance; the substituent at the 3-position sterically disfavors the approach of the electrophile to the adjacent N2 nitrogen.[2][7] Therefore, we can predict that the desired N1 isomer will be the major product. The following protocol is based on standard, reliable conditions for N-alkylation of pyrazoles.[9][10]

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Stir the suspension at room temperature for 30 minutes to ensure formation of the pyrazolate anion.

  • Add (bromomethyl)cyclohexane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water (approx. 10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Causality of Experimental Choices:

  • Base and Solvent: K₂CO₃ is a mild and effective base for deprotonating the pyrazole N-H. DMF is an excellent polar aprotic solvent that dissolves the pyrazolate salt and promotes Sₙ2 reactions.[9] Using a stronger base like sodium hydride (NaH) is also a viable alternative.[10]

  • Electrophile: (Bromomethyl)cyclohexane is a commercially available and reactive alkylating agent. The corresponding iodide would be more reactive but is often less stable. A slight excess (1.1 eq) ensures the complete consumption of the pyrazole precursor.

  • Temperature: Gentle heating increases the rate of the Sₙ2 reaction without promoting significant side reactions or decomposition.

  • Work-up and Purification: The aqueous work-up removes the DMF and inorganic salts. Column chromatography is essential to separate the desired N1-alkylated product from any minor N2-isomer and other impurities.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification S1 1-Nitropyrazole P1 3-Nitro-1H-pyrazole S1->P1 Benzonitrile, 180°C FP This compound P1->FP K2CO3, DMF, 70°C S2 (Bromomethyl)cyclohexane S2->FP Purify Column Chromatography FP->Purify

Caption: Synthetic route to this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The formation of the correct regioisomer must be validated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most crucial technique for confirming the structure. Expected signals include: two distinct doublets in the aromatic region (6.5-8.5 ppm) for the pyrazole ring protons, a doublet around 4.0-4.5 ppm for the -CH₂- bridge connecting the ring to the cyclohexyl group, and a series of multiplets in the upfield region (1.0-2.0 ppm) for the cyclohexyl protons. The chemical shifts for other N-alkylated 3-nitropyrazoles show the pyrazole proton adjacent to the nitro group as the most downfield signal.[7]

    • ¹³C NMR: Will show characteristic peaks for the pyrazole carbons (one bearing the nitro group being highly deshielded), the methylene bridge carbon, and the cyclohexyl carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can definitively prove the N1 regiochemistry. A spatial correlation (cross-peak) should be observed between the protons of the N-CH₂- bridge and the H5 proton of the pyrazole ring, an interaction that is impossible in the N2 isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₉H₁₃N₃O₂.

  • Infrared (IR) Spectroscopy: Key stretches to observe include strong asymmetric and symmetric C-NO₂ bands (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹), C-H stretches from the alkyl groups, and C=N/C=C stretches from the pyrazole ring.

Potential Applications in Drug Development

While specific biological data for this compound is not extensively published, its structural features suggest significant potential as a versatile intermediate or scaffold in drug discovery.

  • Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a central pyrazole core. This compound provides a pre-functionalized starting point for developing new inhibitors. The cyclohexylmethyl group can be targeted to hydrophobic regions of the kinase ATP-binding site, while the nitro group can be converted to an amine to serve as an attachment point for side chains that target the solvent-exposed region or form key hydrogen bonds.

  • Antimicrobial Agents: Nitropyrazole derivatives have demonstrated promising antimicrobial activities.[5] The nitro group itself can be crucial for the mechanism of action in some antimicrobial agents. This scaffold could be explored for developing new agents against drug-resistant bacterial or fungal strains.

  • Hepatitis C Virus (HCV) and Other Antiviral Agents: N-cyclohexyl pyrazole derivatives have been investigated as inhibitors of the HCV NS5B polymerase, demonstrating the utility of this specific N-substituent in antiviral design.[11]

  • Synthetic Intermediate: The primary value of this compound lies in its role as a building block. The nitro group can be readily reduced to a highly versatile primary amine. This amine can then undergo a vast array of subsequent reactions (acylation, sulfonylation, reductive amination, etc.) to rapidly generate a library of diverse analogues for screening.

Caption: Derivatization potential for drug discovery.

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled with care.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Compound-Specific Hazards: Nitroaromatic compounds can be toxic and are often skin/eye irritants. Alkylating agents like (bromomethyl)cyclohexane are lachrymatory and irritants.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is a strategically designed heterocyclic compound that stands as a valuable asset for medicinal chemistry research. Its synthesis is achievable through robust and well-understood chemical transformations. The combination of a lipophilic N-cyclohexylmethyl group for potential hydrophobic interactions and a versatile C-3 nitro group for subsequent chemical elaboration makes it an ideal starting point for the development of new lead compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists to synthesize, characterize, and effectively utilize this promising scaffold in their drug discovery endeavors.

References

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The Ascendant Trajectory of 3-Nitro-Pyrazoles: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry and materials science.[1][2] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space with a wide array of biological activities.[1][2] Among the myriad of pyrazole derivatives, the 3-nitro-pyrazole scaffold has emerged as a particularly compelling entity, demonstrating significant potential across pharmaceuticals, agriculture, and energetic materials.[3][4] The introduction of the nitro group at the C3-position profoundly influences the molecule's electronic properties, bestowing upon it unique reactivity and biological attributes. This guide provides an in-depth technical exploration of 3-nitro-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, understand the multifaceted applications, and leverage the structure-activity relationships of this promising class of compounds.

I. The Synthetic Landscape: Crafting the 3-Nitro-Pyrazole Core

The strategic synthesis of 3-nitro-pyrazole derivatives is paramount to exploring their full potential. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the reaction.

A. Foundational Synthesis of 3-Nitropyrazole

A prevalent and efficient method for the synthesis of the parent 3-nitropyrazole involves a two-step process commencing with the nitration of pyrazole to yield an N-nitropyrazole intermediate, followed by a thermal rearrangement.[5]

Rationale for Method Selection: This two-step approach is favored for its generally high yields and the relative accessibility of the starting materials. The initial N-nitration is a facile electrophilic substitution, and the subsequent thermal rearrangement provides a reliable means to introduce the nitro group onto the pyrazole ring. The choice of solvent for the rearrangement step is critical; while anisole and n-octanol have been used, benzonitrile is often preferred to mitigate long reaction times and improve product quality.[5]

Experimental Protocol: Two-Step Synthesis of 3-Nitropyrazole [6]

Step 1: Synthesis of N-Nitropyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole in a mixture of acetic acid and acetic anhydride.

  • Nitration: Cool the solution in an ice bath and slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or a HNO₃/Ac₂O/HAc system, while maintaining the temperature below 15 °C.

  • Reaction Monitoring: Stir the reaction mixture for approximately 3.5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the N-nitropyrazole.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-nitropyrazole (typical yield: 85.5%).

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-nitropyrazole obtained in the previous step in n-octanol.

  • Rearrangement: Heat the solution to reflux (approximately 185-190 °C) and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the rearrangement by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature, which may induce precipitation of the product. If necessary, concentrate the solution and/or add a non-polar solvent to facilitate precipitation.

  • Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., hexane), and dry to obtain 3-nitropyrazole (typical yield: 92.8%).

Diagram: Synthetic Pathway to 3-Nitropyrazole

G Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole Nitration (e.g., HNO₃/H₂SO₄) Three_Nitropyrazole 3-Nitropyrazole N_Nitropyrazole->Three_Nitropyrazole Thermal Rearrangement (e.g., n-octanol, reflux)

Caption: General two-step synthesis of 3-nitropyrazole.

B. Synthesis of Substituted 3-Nitro-Pyrazole Derivatives

The synthesis of more complex, substituted 3-nitro-pyrazole derivatives often involves the cyclocondensation of a suitably functionalized precursor. A versatile approach involves the reaction of nitro-dienes with hydrazine derivatives.[4]

Rationale for Method Selection: This method offers a high degree of flexibility, allowing for the introduction of various substituents on both the pyrazole ring and the exocyclic amine. The choice of the starting nitro-diene and the hydrazine carboxylate determines the final substitution pattern of the resulting nitropyrazole.

Experimental Protocol: Synthesis of Substituted 3-Nitro-Pyrazoles from Nitro-dienes [4]

  • Synthesis of the Nitro-diene Precursor: Synthesize the substituted 1,1-diamino-2-nitro-1,3-butadiene derivative via a vinylic nucleophilic substitution reaction of a suitable polychlorinated nitro-diene with an excess of the desired amine in methanol at low temperatures (-20 °C).

  • Reaction Setup: In a round-bottom flask, suspend the synthesized nitro-diene in a suitable alcohol (e.g., methanol or ethanol).

  • Cyclization: Add an excess (e.g., 4-fold) of an alkyl hydrazinecarboxylate (e.g., methyl or ethyl hydrazinecarboxylate) to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for 3-12 hours, monitoring the formation of the nitropyrazole product by TLC.

  • Work-up and Isolation: After completion, concentrate the reaction mixture in vacuo. Cool the concentrate to induce precipitation of the 3-nitro-pyrazole derivative. Collect the solid by filtration, wash with a cold solvent, and dry.

II. The Biological Arena: 3-Nitro-Pyrazoles in Medicinal Chemistry

3-Nitro-pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, with significant potential as antimicrobial and anticancer agents.

A. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 3-Nitro-pyrazole derivatives have shown promising activity against a range of bacterial pathogens.[7][8]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, the antimicrobial action of nitro-heterocyclic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This reduction can lead to the formation of reactive nitrogen species that are cytotoxic, causing damage to cellular macromolecules such as DNA and proteins.[9] Some pyrazole derivatives have also been shown to inhibit essential bacterial enzymes like DNA gyrase.[9]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences antimicrobial potency. For instance, the presence of a 1-(2-hydroxyethyl) group has been shown to confer potent antibacterial activity.[7]

  • Substitution at C4: A carboxamide group at the C4 position appears to be a favorable feature for antibacterial activity.[7]

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as triazines, can modulate the antimicrobial spectrum and potency.[4]

Quantitative Data on Antimicrobial Activity:

Compound IDTarget OrganismMIC (µg/mL)Reference
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide Staphylococcus aureus0.5 - 2.0[7]
Escherichia coli2.0 - 8.0[7]
Pyrazolo[1,5-d][3][10][11]triazinone derivative 4h Staphylococcus aureus>50[4]
E. coli delta TolC>50[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [12][13]

  • Preparation of Inoculum: From a pure overnight bacterial culture, prepare a suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the 3-nitro-pyrazole derivative in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 16-20 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Compound 3-Nitro-pyrazole Derivative Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

3-Nitro-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][14]

Mechanism of Action: The anticancer mechanism of 3-nitro-pyrazole derivatives appears to be multifactorial. Several studies have pointed towards the induction of cell cycle arrest, particularly at the G0/G1, S, or G2/M phases, which ultimately leads to the inhibition of cell proliferation.[1][10][14] This suggests an interference with the cellular machinery that governs cell division. One proposed mechanism is the direct or indirect inhibition of DNA synthesis.[10] The generation of reactive oxygen species (ROS) has also been implicated in the apoptotic effects of some pyrazole derivatives.[1]

Structure-Activity Relationship (SAR) Insights:

  • Fused Ring Systems: The fusion of the 3-nitro-pyrazole core with a benzotriazine moiety has been shown to result in potent cytotoxic agents.[10]

  • Substituents on Fused Rings: The nature and position of substituents on the fused ring system can significantly impact anticancer activity. For example, substitutions at positions 7 and/or 8 of the pyrazolo[5,1-c][3][10][11]benzotriazine core have been explored to modulate cytotoxic potency.[10]

  • Aryl Substituents: The presence of specific aryl groups can enhance the anticancer activity. For instance, a 3,4,5-trimethoxyphenyl group has been associated with potent antiproliferative effects.[1]

Quantitative Data on Anticancer Activity:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3-Nitropyrazolo[5,1-c][3][10][11]benzotriazine derivative 3 HCT-8 (Colon)Micromolar range[10]
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) MDA-MB-468 (Breast)14.97[1]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-nitro-pyrazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Cell Cycle Analysis Workflow

G cluster_treatment Cell Treatment cluster_processing Cell Processing cluster_analysis Analysis Cancer_Cells Cancer Cells Compound_Treatment Treat with 3-Nitro-pyrazole Derivative Cancer_Cells->Compound_Treatment Harvesting Harvest Cells Compound_Treatment->Harvesting Fixation Fixation (e.g., Ethanol) Harvesting->Fixation Staining Stain with Propidium Iodide (PI) Fixation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Cell_Cycle_Profile Generate Cell Cycle Profile (G0/G1, S, G2/M) Flow_Cytometry->Cell_Cycle_Profile

Caption: Workflow for analyzing the effect of compounds on the cell cycle.

III. Beyond the Bench: Applications in Agriculture and Materials Science

The utility of 3-nitro-pyrazole derivatives extends beyond medicinal chemistry, with notable applications in agriculture and as energetic materials.

A. Agricultural Applications: Protecting Crops and Enhancing Yields

3-Nitro-pyrazole derivatives have been developed as effective agents for crop protection, exhibiting herbicidal, fungicidal, and insecticidal properties.[3][17]

Mode of Action in Agriculture:

  • Herbicides: Some pyrazole derivatives act as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinones and tocopherols. Inhibition of this enzyme leads to bleaching and eventual death of the weed.[17]

  • Fungicides: A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to a blockage of energy production and subsequent cell death.[17]

  • Insecticides: Certain pyrazole insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in the insect's nervous system, causing hyperexcitation and death.[17]

B. Energetic Materials: A New Frontier in High-Energy Compounds

The high nitrogen content and the presence of the nitro group make 3-nitro-pyrazole derivatives attractive candidates for the development of high-energy density materials (HEDMs).[3][18] These compounds are being explored for their potential use as explosives and propellants.[4][18]

Key Properties of 3-Nitro-Pyrazole-Based Energetic Materials:

  • High Heat of Formation: The inherent strain and high nitrogen content of the pyrazole ring contribute to a high positive heat of formation, a desirable characteristic for energetic materials.[3]

  • High Density: The compact structure of these molecules allows for high packing density in the solid state, which is correlated with detonation performance.[3]

  • Tailored Thermal Stability: The thermal stability of these compounds can be modulated through chemical modification, which is crucial for their safe handling and application.[3]

IV. Future Directions and Concluding Remarks

The field of 3-nitro-pyrazole derivatives is ripe with opportunities for further exploration and innovation. While significant strides have been made in understanding their synthesis and biological activities, several avenues warrant deeper investigation. A more detailed elucidation of their mechanisms of action, particularly in antimicrobial and anticancer contexts, will be crucial for the rational design of next-generation therapeutic agents. The exploration of their potential to overcome drug resistance mechanisms is another promising area of research. In the realm of materials science, the synthesis and characterization of novel energetic materials based on the 3-nitro-pyrazole scaffold will continue to be an active area of research, with a focus on enhancing performance while ensuring safety and stability.

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  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16–41. [Link]

  • Fig. 4. Cell cycle analysis of cells treated with compound 3. Analysis... (n.d.). In ResearchGate. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Cheng, G. (2014). Review on synthesis of nitropyrazoles. Central European Journal of Energetic Materials, 11(3), 435-451. [Link]

  • Dalinger, I. L., Vatsadze, I. A., Kormanov, A. V., & Sheremetev, A. B. (2017). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 53(8-9), 839-866. [Link]

  • Bemis, G. W., & Murcko, M. A. (1999). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of medicinal chemistry, 42(25), 5095–5103. [Link]

  • Miller, T. W. (1980). 3-Nitropyrazole derivatives. U.S. Patent No. 4,235,995. Washington, DC: U.S.
  • Miller, T. W. (1978). 3-Nitropyrazole compounds and anti-microbial compositions. U.S. Patent No. 4,105,772. Washington, DC: U.S.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • S. S. Shaik, P. M. S. (2022). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Pharmaceutical Negative Results, 1199–1214. [Link]

  • Demchenko, A. M., & Komykhov, S. A. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169. [Link]

  • Kappe, C. O., & Falsone, S. F. (2015). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][10][11]triazin-7(6H)-ones and Derivatives. ResearchGate. [Link]

  • Al-Issa, S. A. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 5191–5200. [Link]

  • Dahl, K. H., & Mckinley-Mckee, J. S. (1981). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Biochemical pharmacology, 30(15), 2149–2154. [Link]

  • Brider, J., Rowe, T., & Gibler, D. J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future medicinal chemistry, 14(2), 119–135. [Link]

  • Kankala, S., & Kankala, R. (2021). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 37(2), 333-341. [Link]

  • Kumar, D., & Singh, R. (2018). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 23(11), 2909. [Link]

  • Ali, M. M., & Ismail, N. S. M. (2018). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 8(34), 19139-19151. [Link]

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Safety data sheet (SDS) for 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Document Control:

  • Subject: this compound

  • CAS Registry Number: 1240579-32-1[1][2][3]

  • Application: Medicinal Chemistry Intermediate / Bioactive Scaffold[3]

Part 1: Compound Profile & Structural Analysis

1.1 Chemical Identity This compound is a functionalized nitro-pyrazole, serving as a critical building block in the synthesis of pharmaceutical agents (e.g., antiviral or anti-inflammatory candidates). Its structure combines a polar, electron-deficient nitro-pyrazole core with a lipophilic cyclohexylmethyl tail, modulating both solubility and biological distribution.[3]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
SMILES O=C1=NN(CC2CCCCC2)C=C1
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, Dichloromethane; Low water solubility.[1][3]

1.2 Physicochemical Descriptors (In Silico)

  • LogP (Octanol/Water): ~2.37 (Indicates moderate lipophilicity; likely skin permeable).

  • Topological Polar Surface Area (TPSA): ~61 Ų (Suggests good oral bioavailability potential).

  • H-Bond Acceptors: 4 | H-Bond Donors: 0[3][4]

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 Energetic & Stability Assessment

  • Nitro-Pyrazole Moiety: The core 3-nitro-1H-pyrazole scaffold belongs to a class of compounds often investigated for energetic properties.[3] While the addition of the cyclohexylmethyl group significantly "dilutes" the explosive potential compared to the parent molecule, the nitro group remains a source of chemical instability.

  • Thermal Hazard: High temperatures (>150°C) may trigger decomposition, releasing toxic nitrogen oxides (NOx).

  • Shock Sensitivity: Low risk in this specific derivative due to molecular weight and aliphatic substitution, but standard "Energetic Material" precautions should apply during scale-up (>10g).[3]

2.2 Toxicological Mechanisms

  • Metabolic Activation: Nitroaromatics can undergo enzymatic reduction (via nitroreductases) to form hydroxylamines and amines. These reactive metabolites can form adducts with DNA or proteins, posing a theoretical risk of mutagenicity (Ames positive potential).

  • Target Organs: Based on structural analogs (e.g., 3-nitropyrazole), potential targets include the liver (hepatotoxicity) and blood (methemoglobinemia risk upon chronic exposure).[3]

Part 3: Safe Handling & Synthesis Protocols

3.1 Synthesis Risk Management The synthesis typically involves the alkylation of 3-nitro-1H-pyrazole with (bromomethyl)cyclohexane using a base.[3]

Critical Control Points:

  • Base Handling: If Sodium Hydride (NaH) is used, ensure anhydrous conditions to prevent hydrogen gas evolution and fire.

  • Exotherm Control: The alkylation reaction is exothermic. Addition of the alkylating agent must be controlled to prevent thermal runaway, which could trigger the nitro group's decomposition.

3.2 Validated Handling Workflow (DOT Visualization)

RiskAssessment Start New Sample: This compound CheckQty Quantity Check Start->CheckQty SmallScale < 1g (R&D) CheckQty->SmallScale LargeScale > 10g (Scale-Up) CheckQty->LargeScale Safe Standard Fume Hood PPE: Nitrile Gloves + Goggles SmallScale->Safe DSC Run DSC/TGA (Thermal Stability) LargeScale->DSC DSC->Safe Stable < 200°C Caution Blast Shield Required Remote Handling if Exotherm DSC->Caution Exotherm Detected

Figure 1: Risk Assessment Workflow. This logic gate ensures that scale-up does not proceed without thermal stability data (DSC), mitigating the risk of nitro-group decomposition.[3]

3.3 Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

  • Incompatibility: Keep away from strong reducing agents (e.g., LiAlH4, hydrazine) and strong bases.

Part 4: Emergency Response & Ecological Impact

4.1 Fire Fighting Measures

  • Specific Hazards: Combustion will generate Nitrogen Oxides (NOx) , which are highly toxic and can cause delayed pulmonary edema.

  • Extinguishing Media: Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Do not use high-volume water jets as this may spread the chemical.[3]

  • Protocol: Firefighters must wear full SCBA.[3] Isolate the area for at least 50 meters.[3]

4.2 Emergency Decision Logic (DOT Visualization)

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (Solid/Solvent) Type->Spill Fire Fire / Thermal Event Type->Fire ActionSpill 1. Evacuate Area 2. Don PPE (Double Gloves) 3. Wet Sweep (Avoid Dust) Spill->ActionSpill ActionFire 1. Evacuate Building 2. Do NOT Fight if >50g 3. Monitor for NOx Fumes Fire->ActionFire

Figure 2: Emergency Response Protocol. Distinguishes between spill cleanup (focus on dust suppression) and fire response (focus on NOx avoidance).

4.3 Ecological Fate

  • Water Hazard: Do not allow to enter drains.[3] Nitro-pyrazoles are generally persistent and not readily biodegradable.[3]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize NOx) is the only approved disposal method.

Part 5: Exposure Controls & Personal Protection

CategoryRequirementRationale
Respiratory N95 (Dust) or P100 (if micronized)Prevents inhalation of particulates; nitro-compounds can be absorbed via lungs.[3]
Skin Nitrile Rubber (0.11 mm min thickness)Lipophilic nature (LogP 2.37) suggests potential for dermal absorption.[3]
Eyes Chemical Safety GogglesStandard protection against irritant dusts.[3]
Engineering Fume Hood (Class II)Mandatory for all handling to capture potential vapors or dust.[3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 56965874, this compound.[3] Retrieved from [Link][3]

  • European Chemicals Agency (ECHA). Information on Chemicals: Nitro-pyrazole derivatives and energetic materials.[3] Retrieved from [Link][3]

Sources

Chemoinformatic and Synthetic Profiling of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive profile of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole , a functionalized heterocyclic scaffold utilized in medicinal chemistry as a precursor for bioactive amides and sulfonamides. While the pyrazole core is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), the specific introduction of a cyclohexylmethyl group at the N1 position combined with a nitro group at C3 creates a distinct lipophilic vector that modulates bioavailability and potency.

This document details the precise chemoinformatic identifiers, a regioselective synthetic protocol validated by thermodynamic principles, and a structural validation workflow to distinguish the target from its common regioisomer.

Part 1: Chemoinformatics & Structural Definition

The precise definition of the molecule is critical for database integration and computational modeling (QSAR). The nitro group is located at the 3-position relative to the pyrazole nitrogens, with the alkyl chain attached to the nitrogen distal to the nitro group.

Core Identifiers
Identifier TypeString / ValueNotes
Canonical SMILES [O-]c1ccn(CC2CCCCC2)n1Charge-separated nitro representation (Standard)
Isomeric SMILES O=N(=O)C1=NN(CC2CCCCC2)C=C1Neutral nitro representation
IUPAC Name This compoundUnambiguous chemical nomenclature
Molecular Formula C₁₀H₁₅N₃O₂-
Molecular Weight 209.25 g/mol Monoisotopic Mass: 209.1164
Structural Logic & Numbering

The regiochemistry is defined by the pyrazole numbering rules:

  • Position 1 (N): Attached to the Cyclohexylmethyl group.

  • Position 2 (N): Pyridine-like nitrogen (lone pair in

    
     orbital).
    
  • Position 3 (C): Attached to the Nitro group (

    
    ).
    
  • Position 4/5 (C): Unsubstituted carbons completing the aromatic ring.

Part 2: Synthetic Pathway & Regiocontrol[3]

The synthesis of N-alkylated nitropyrazoles is governed by the tautomeric equilibrium of the starting material, 3(5)-nitropyrazole. Alkylation typically results in a mixture of 1,3- and 1,5-isomers.

Retrosynthetic Analysis

The most reliable route involves the direct


 alkylation of commercially available 3-nitropyrazole using (bromomethyl)cyclohexane.

Critical Regioselectivity Insight: 3-Nitropyrazole exists in tautomeric equilibrium. However, the lone pair on the nitrogen adjacent to the electron-withdrawing nitro group is less nucleophilic. Furthermore, steric hindrance from the nitro group discourages alkylation at the adjacent nitrogen (N2). Therefore, the 1,3-isomer (Target) is generally the kinetic and thermodynamic major product, often formed in a >4:1 ratio over the 1,5-isomer.

Validated Experimental Protocol

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 equiv)

  • (Bromomethyl)cyclohexane (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask, dissolve 3-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes to deprotonate the pyrazole (
    
    
    
    ).
  • Alkylation: Add (bromomethyl)cyclohexane (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The product (

    
    ) will appear less polar than the starting material.
    
  • Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (

    
    ) to remove DMF. Wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification (Crucial): The crude oil will contain the target (1,3-isomer) and the impurity (1,5-isomer). Purify via flash column chromatography (Silica gel, Gradient 0

    
     20% EtOAc/Hexane). The 1,3-isomer typically elutes second (more polar) or first depending on the stationary phase, but generally, the 1,5-isomer is less polar due to internal dipole cancellation. Note: Isomer elution order must be confirmed by NOE NMR.
    
Reaction Workflow Diagram

SynthesisWorkflow Start 3-Nitro-1H-pyrazole (Tautomeric Mixture) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation Reagents Reagents: (Bromomethyl)cyclohexane Cs2CO3, DMF, 60°C Reagents->Intermediate Crude Crude Mixture (1,3- and 1,5-isomers) Intermediate->Crude Alkylation Purification Flash Chromatography (Hex/EtOAc) Crude->Purification Workup Product Target: This compound Purification->Product Isolation (Major Isomer)

Figure 1: Synthetic workflow for the regioselective alkylation of 3-nitropyrazole.

Part 3: Physicochemical Profiling[4]

Understanding the physicochemical properties is essential for evaluating the compound's "drug-likeness" and suitability as a scaffold.

PropertyPredicted ValueSignificance
LogP (Lipophilicity) 2.6 – 2.9The cyclohexyl ring significantly increases lipophilicity compared to the parent pyrazole (LogP ~0.4), improving membrane permeability.
TPSA (Topological Polar Surface Area) ~60–65 ŲIdeal for oral bioavailability (Rule of 5 suggests <140 Ų).
H-Bond Donors 0Lack of donors improves permeability; the nitro group acts as an acceptor.
H-Bond Acceptors 4N2 of pyrazole and two oxygens of the nitro group.
Rotatable Bonds 2The

and

-Cyclohexyl bonds allow conformational flexibility.

Part 4: Structural Validation (Isomer Discrimination)

Distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is the most critical analytical step.

NMR Logic
  • 1H NMR (CDCl3):

    • Target (1,3-isomer): The pyrazole protons (H4 and H5) usually appear as two doublets with

      
      . H5 (adjacent to N1) is typically more deshielded (
      
      
      
      7.4–7.6 ppm) than H4 (
      
      
      6.8–7.0 ppm).
    • Impurity (1,5-isomer): The protons often appear closer in chemical shift.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the

      
       protons.
      
    • Target (1,3): You will observe NOE enhancement of the H5 pyrazole proton (the proton adjacent to the alkyl chain).

    • Impurity (1,5): You will observe NOE enhancement of the H4 proton, but not H3 (since C3 has the nitro group). If the nitro group is at position 5 (adjacent to N1), the

      
       protons are spatially close to the Nitro group, not a ring proton.
      
Isomer Discrimination Logic

IsomerLogic Test Isolate Pure Fraction Run 1H-NMR & NOESY Decision Irradiate N-CH2 Signal Test->Decision ResultA NOE to Pyrazole H (H5) (Proton is neighbor to N-alkyl) Decision->ResultA Strong Enhancement ResultB NOE to Nitro Group (Weak/None) (Nitro is neighbor to N-alkyl) Decision->ResultB No Ring H Enhancement ConclusionA CONFIRMED: This compound (1,3-Isomer) ResultA->ConclusionA ConclusionB REJECT: 1-(Cyclohexylmethyl)-5-nitro-1H-pyrazole (1,5-Isomer) ResultB->ConclusionB

Figure 2: Structural validation logic using NOESY NMR to distinguish regioisomers.

Part 5: Applications in Drug Discovery

This specific scaffold serves as a versatile building block.

  • Reduction to Amine: The nitro group is readily reduced (

    
     or 
    
    
    
    ) to the corresponding 3-aminopyrazole .
  • Amide Coupling: The resulting amine reacts with carboxylic acids to form pyrazole-carboxamides , a privileged motif in kinase inhibitors (e.g., JAK inhibitors).

  • Fragment-Based Drug Design (FBDD): The cyclohexylmethyl group provides a bulky hydrophobic "anchor" that fits into lipophilic pockets (e.g., ATP-binding sites), while the 3-position allows for vector growth towards polar interaction regions.

References

  • PubChem Database. 3-Nitropyrazole Compound Summary. National Center for Biotechnology Information. Accessed October 2025.[1][2] [Link]

  • Katritzky, A. R., et al.Regioselective N-Alkylation of 3(5)-Nitropyrazoles. Journal of Organic Chemistry.
  • Vertex AI Search.Synthesis of N-alkylated 3-nitropyrazoles protocol. (Aggregated search results verifying base/solvent conditions).

Sources

Methodological & Application

Application Note: High-Fidelity Reduction of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the reduction of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole (1) to 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine (2) . This transformation is a critical step in the synthesis of pyrazole-based kinase inhibitors and GPCR ligands.

While the pyrazole ring is generally robust, the reduction of the nitro group requires conditions that prevent over-reduction (cleavage of the N-N bond) or incomplete reduction (accumulation of hydroxylamine intermediates). This guide presents two validated methodologies:

  • Catalytic Hydrogenation (Pd/C): The industry standard for purity and yield.

  • Iron-Mediated Reduction (Fe/NH₄Cl): A robust, scalable alternative for laboratories lacking high-pressure hydrogenation infrastructure.

Strategic Analysis & Chemical Logic

Substrate & Transformation

The starting material, This compound , contains two key structural features:

  • 3-Nitro Group: The electrophilic target for reduction.

  • 1-Cyclohexylmethyl Group: A stable alkyl appendage that improves lipophilicity but remains inert under standard reducing conditions.

Critical Quality Attributes (CQAs)
  • Regiochemistry: Ensure the starting material is the N1-alkylated isomer. The reduction does not alter regiochemistry, but the identity of the final amine depends entirely on the purity of the nitro precursor.

  • Chemoselectivity: The N-N bond of the pyrazole ring is susceptible to reductive cleavage under extreme conditions (e.g., Na/NH₃ or high-pressure/high-temp Raney Ni). The protocols below are tuned to reduce only the nitro group.

Methodology A: Catalytic Hydrogenation (Preferred)

Rationale: This method offers the cleanest reaction profile. The byproduct is water, and the workup involves simple filtration, minimizing solvent waste and extraction losses.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Reagent: Hydrogen gas (H₂) (Balloon or 1-3 atm via Parr shaker)

  • Equipment: 3-neck round bottom flask or hydrogenation vessel, Celite® pad.

Step-by-Step Protocol
  • Preparation: In a clean reaction vessel, dissolve This compound (10 mmol, ~2.09 g) in MeOH (50 mL).

    • Note: Ensure the substrate is fully dissolved before adding the catalyst to prevent hot spots.

  • Catalyst Addition (Safety Critical): Under a gentle stream of Nitrogen (N₂), carefully add 10% Pd/C (200 mg).

    • Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add it under an inert blanket.

  • Hydrogenation:

    • Balloon Method: Purge the flask with N₂ (3x), then with H₂ (3x). Attach a double-balloon of H₂ and stir vigorously at Room Temperature (20-25°C).

    • Parr Shaker: Pressurize to 30 psi (2 atm). Shake at RT.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the nitro starting material (UV active, lower polarity) and appearance of the amine (polar, stains with Ninhydrin). Reaction time is typically 2–6 hours.

  • Workup:

    • Purge the vessel with N₂ to remove excess H₂.

    • Filter the mixture through a pad of Celite® 545 to remove the catalyst.

    • Rinse the filter cake with MeOH (2 x 20 mL).

    • Safety: Do not let the Pd/C filter cake dry out; keep it wet with water/solvent and dispose of it in a dedicated catalyst waste container.

  • Isolation: Concentrate the filtrate in vacuo (40°C) to yield the crude amine as a pale yellow oil or solid.

Methodology B: Iron-Mediated Reduction (Alternative)

Rationale: This method is ideal when H₂ gas handling is restricted or if the substrate contains trace impurities (e.g., sulfur) that might poison a Pd catalyst. It is highly reproducible and scalable.

Reagents & Equipment
  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (Fe), <10 micron, reduced (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with the nitro substrate (10 mmol) and Ethanol (40 mL).

  • Activation: Dissolve NH₄Cl (50 mmol, 2.67 g) in Water (13 mL) and add to the ethanol solution.

  • Reduction: Add Iron powder (50 mmol, 2.8 g) in one portion.

  • Reaction: Heat the suspension to 70°C with vigorous stirring.

    • Mechanism:[1][2][3][4] The reaction is heterogeneous. Vigorous stirring is essential to scour the iron surface.

  • Monitoring: Monitor by LCMS. Reaction typically completes in 1–3 hours.

  • Workup (Crucial Step):

    • While still warm, filter the mixture through a Celite® pad to remove iron oxides.

    • Wash the pad with copious EtOAc (to ensure the polar amine desorbs from the iron salts).

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with water and extract with EtOAc (3 x 30 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Analytical Validation & Data

Expected Analytical Data
MetricSpecificationNotes
Appearance Pale yellow oil to off-white solidDarkens upon air exposure (oxidation). Store under Ar/N₂.
LCMS (ESI+) [M+H]⁺ = 180.15Clean single peak expected.
¹H NMR (DMSO-d₆) δ 7.30 (d, 1H, Py-H5), 5.38 (d, 1H, Py-H4), 4.60 (bs, 2H, NH₂), 3.75 (d, 2H, N-CH₂), 1.7-0.9 (m, 11H, Cy)The C4-H proton typically shifts upfield significantly (from ~7.0 to ~5.4 ppm) upon reduction of the nitro group to the amine due to the electron-donating effect.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (Method A) or Stirring rate too low (Method B).(A) Filter and add fresh catalyst. (B) Increase stir rate and temperature to reflux.
Hydroxylamine Intermediate Reaction stopped too early.Continue reaction. In Method A, ensure H₂ pressure is maintained.[5]
Low Yield Product stuck on Iron salts (Method B) or lost in aqueous layer.(B) Wash Celite cake with MeOH/EtOAc. (All) Salt the aqueous layer with NaCl during extraction.

Process Visualization

Experimental Workflow (Method A)

HydrogenationWorkflow Start Start: Nitro Substrate Dissolve Dissolve in MeOH (0.2 M) Start->Dissolve AddCat Add 10% Pd/C (Under N2 blanket) Dissolve->AddCat Hydrogenate Hydrogenation (H2 Balloon/Parr, RT) AddCat->Hydrogenate Check Check LCMS/TLC (Complete?) Hydrogenate->Check Check->Hydrogenate No Filter Filter via Celite (Remove Pd/C) Check->Filter Yes Conc Concentrate Filtrate Filter->Conc Product Final Product: Amino-Pyrazole Conc->Product

Figure 1: Step-by-step workflow for the catalytic hydrogenation of this compound.

Reaction Pathway

ReactionPathway Nitro 3-Nitro-Pyrazole (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + 2H Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + 2H Amine 3-Amino-Pyrazole (Target Product) Hydroxyl->Amine + 2H (- H2O)

Figure 2: Simplified reduction pathway. Accumulation of the Hydroxylamine intermediate is a common stall point if pressure/catalyst activity is low.

References

  • BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (Accessed 2025).[3][5][6][7] Link

  • Common Organic Chemistry. Nitro Reduction: Iron (Fe) Conditions and Protocols. (Accessed 2025).[3][5][6][7] Link

  • National Institutes of Health (NIH). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC8259648. Link

  • Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. (Accessed 2025).[3][5][6][7] Link

  • ResearchGate. Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (Accessed 2025).[3][5][6][7] Link

Sources

Reaction conditions for nucleophilic substitution on pyrazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Nucleophilic Substitution on Pyrazole Rings

Executive Summary: The Pyrazole Paradox

The pyrazole ring is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib, Ruxolitinib, and Crizotinib. However, functionalizing the pyrazole core via Nucleophilic Aromatic Substitution (


) presents a fundamental electronic challenge. Unlike pyridine or pyrimidine, pyrazole is electron-rich (

-excessive), making it inherently resistant to nucleophilic attack.

This guide details the specific electronic activation strategies and reaction protocols required to overcome this barrier. We focus on transitioning from "impossible" substrates to high-yield synthesis by manipulating the Lowest Unoccupied Molecular Orbital (LUMO) energy through C4-substitution and leaving group engineering.

Strategic Design: Overcoming the Electronic Barrier

Successful


 on pyrazoles is binary: it either works well or fails completely. The determining factor is the stability of the Meisenheimer Complex  (the anionic intermediate).
The "Activation Rule"

An unactivated halopyrazole (e.g., 3-chloropyrazole) will not undergo


 under standard conditions. The ring requires a strong Electron Withdrawing Group (EWG) to delocalize the incoming negative charge.
  • Essential EWGs: Nitro (

    
    ), Cyano (
    
    
    
    ), or Trifluoromethyl (
    
    
    ).
  • Optimal Position: The C4 position is the "command center." An EWG at C4 effectively activates both C3 and C5 positions by accepting electron density from the ring resonance.

Regioselectivity (C3 vs. C5)

In N-alkylated pyrazoles activated by a C4-EWG, regioselectivity is governed by inductive effects and steric environment.

  • C5 Position (Adjacent to N-R): Generally more reactive towards nucleophiles in 1-alkyl-3,5-dinitropyrazoles due to the inductive withdrawal of the adjacent N1-nitrogen.

  • C3 Position (Adjacent to N=): Reactive, but often slower than C5 unless C5 is sterically blocked.

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent DMF, DMSO, NMP Polar aprotic solvents are non-negotiable to solvate the cation and leave the nucleophile "naked" and reactive.
Base

,

, DIPEA
Cesium carbonate is superior for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic solvents).
Leaving Group

Unlike

/

, Fluorine is the best LG for

because its high electronegativity lowers the transition state energy of the rate-determining addition step.
Temperature 80°C – 140°C High thermal energy is required to overcome the aromaticity disruption penalty.

Visualizing the Mechanism & Decision Logic

The following diagram illustrates the mechanistic pathway and the decision tree for selecting the correct synthetic route.

SNAr_Pyrazole Start Target: Functionalized Pyrazole CheckEWG Is Ring Activated? (EWG at C4?) Start->CheckEWG SNAr_Route Route A: Classical SNAr CheckEWG->SNAr_Route Yes (-NO2, -CN, -CF3) Cat_Route Route B: Metal Catalysis (Buchwald-Hartwig / Ullmann) CheckEWG->Cat_Route No (Electron Rich) Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by EWG) SNAr_Route->Meisenheimer Nucleophilic Attack Product Product: Substituted Pyrazole Meisenheimer->Product Elimination of LG Cat_Route->Product Pd/Cu Catalyst

Figure 1: Decision matrix for selecting


 vs. Metal-Catalyzed Cross-Coupling based on pyrazole electronic activation.

Experimental Protocols

Protocol A: Thermal of Activated Pyrazoles (Standard)

Best for: 4-nitro-3-halopyrazoles or 4-cyano-5-halopyrazoles.

Reagents:

  • Substrate: 3-chloro-4-nitropyrazole (1.0 equiv)

  • Nucleophile: Morpholine, Primary Amine, or Thiol (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Setup: In a sealed reaction vial equipped with a magnetic stir bar, dissolve the chloropyrazole in anhydrous DMF.

  • Addition: Add

    
     followed by the amine nucleophile.
    
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS (Look for the mass shift of M-Cl+Nu).

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x reaction volume). The product often precipitates as a solid.

    • Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Microwave-Assisted Rapid Synthesis

Best for: High-throughput library generation or stubborn substrates.

Reagents:

  • Substrate: 1-methyl-3,5-dinitropyrazole (1.0 equiv)

  • Nucleophile: Alkyl amine (1.2 equiv)

  • Solvent: Ethanol or DMF (Microwave grade)

Procedure:

  • Setup: Combine substrate and nucleophile in a microwave-safe crimp vial.

  • Irradiation: Irradiate at 120°C for 10–20 minutes (dynamic power mode).

    • Note: Microwave heating often allows the use of lower boiling solvents (like EtOH) if the vessel is pressurized, facilitating easier workup.

  • Purification: Evaporate solvent directly and purify via preparative HPLC or flash chromatography.

Troubleshooting & Optimization

IssueRoot CauseSolution
No Reaction Ring is too electron-rich.Switch Strategy: If no C4-EWG is present, stop

attempts. Use Pd-catalyzed Buchwald-Hartwig amination (e.g.,

, Xantphos).
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous DMF and store bases (

) in a desiccator. Water competes as a nucleophile at high temps.
Regio-isomers Competition between C3 and C5.Lower the temperature. C5 substitution is usually kinetically favored in 1-alkyl-3,5-dinitro systems. Isolate isomers via chromatography.
Low Yield Poor leaving group ability.If using -Cl, switch to -F (fluoro-analog). The rate acceleration can be 10-100x.

References

  • Regioselectivity in Nitropyrazoles

    • Title: Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles.[1]

    • Source: ResearchG
    • Context: Establishes that in 1-methyl-3,5-dinitropyrazoles, the nitro group at position 5 is displaced preferentially.[1]

  • Microwave Acceleration

    • Title: Microwave assisted synthesis of novel pyrazole derivatives.[2][3]

    • Source: Indian Journal of Chemistry / NIScPR.
    • Context: Demonstrates reduction of reaction times from hours (thermal) to seconds/minutes (microwave)
  • Leaving Group Dynamics (

    
    ): 
    
    • Title: A New Leaving Group in Nucleophilic Arom

      
      ).[4]
      
    • Source: Journal of Chemical Research.[4]

    • Context: Discusses the displacement of pyrazolyl groups and the necessity of EWGs for successful substitution.
  • General Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Foundational review of the Meisenheimer complex and the "Fluorine Effect" in .

Sources

Preparation of 1-substituted-3-aminopyrazoles from nitro precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-Substituted-3-Aminopyrazoles from Nitro Precursors

Abstract & Strategic Importance

1-Substituted-3-aminopyrazoles are privileged pharmacophores in modern drug discovery, serving as critical scaffolds in kinase inhibitors (e.g., Pazopanib analogs), GPCR ligands, and anti-inflammatory agents. While the pyrazole ring is robust, the installation of the exocyclic amine at position 3, coupled with precise N1-substitution, presents specific regiochemical and chemoselective challenges.

This Application Note details the robust preparation of these scaffolds starting from nitro precursors. We prioritize the Nitro


 Amine  route over direct hydrazine cyclizations because it offers superior convergence and functional group tolerance during the diversification phase of lead optimization.

Strategic Analysis: The Regiochemistry & Chemoselectivity Matrix

Successful synthesis relies on two critical decision points:

  • Regioselective N-Alkylation: When starting from 3-nitropyrazole, the tautomeric equilibrium creates two nucleophilic sites (N1 and N2). Controlling this ratio is the primary yield-determining factor.

  • Chemoselective Reduction: The choice of reduction method dictates whether sensitive moieties (halogens, alkenes, nitriles) on the

    
     substituent survive the transformation.
    
The Tautomer Challenge (N1 vs. N2)

3-Nitropyrazole exists in tautomeric equilibrium. Upon deprotonation, the resulting anion has delocalized charge. Alkylation typically favors the 1-substituted-3-nitropyrazole (Target) over the 1-substituted-5-nitropyrazole (Byproduct) due to steric and electronic factors, but ratios vary significantly by solvent and base.

  • Target (N1-Alkylation): Yields 1-R-3-nitropyrazole. (Less hindered, thermodynamically favored).

  • Impurity (N2-Alkylation): Yields 1-R-5-nitropyrazole.

Reduction Method Selection
MethodReagentsScope & Limitations
Catalytic Hydrogenation

, Pd/C, MeOH
Best for: Scalability, clean workup. Risk: Dehalogenation (Cl, Br, I) or alkene saturation.
Fe-Mediated Reduction Fe,

, EtOH/H2O
Best for: Halogenated substrates, chemoselectivity. Risk: Iron waste disposal on kilo-scale.
Dithionite Reduction

, THF/H2O
Best for: Lab-scale, very mild conditions. Risk: Variable yields, sulfur contamination.

Experimental Workflow (Logic Map)

The following diagram illustrates the decision tree for synthesizing 1-substituted-3-aminopyrazoles, highlighting critical control points.

G Start Starting Material: 3-Nitropyrazole Alkylation Step 1: N-Alkylation (Cs2CO3, DMF, R-X) Start->Alkylation RegioCheck CRITICAL CHECK: Isolate 1-R-3-Nitro Isomer Alkylation->RegioCheck SubstrateCheck Substrate Analysis: Does R contain Halogens/Alkenes? RegioCheck->SubstrateCheck Pure Isomer MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) SubstrateCheck->MethodA No (Robust) MethodB Method B: Fe/NH4Cl Reduction (Chemoselective) SubstrateCheck->MethodB Yes (Sensitive) Purification Purification: Acid-Base Extraction or SiO2 MethodA->Purification MethodB->Purification Final Final Product: 1-Substituted-3-Aminopyrazole Purification->Final

Caption: Workflow for the regioselective synthesis and chemoselective reduction of 3-nitropyrazoles.

Detailed Protocols

Protocol 1: Regioselective Alkylation of 3-Nitropyrazole

Objective: To install the


 substituent while maximizing the formation of the 1,3-isomer.

Mechanistic Insight: The use of Cesium Carbonate (


) in DMF often improves the N1:N2 ratio compared to 

due to the "Cesium Effect" (enhanced solubility and looser ion pairing), favoring the thermodynamic N1 product [1].

Materials:

  • 3-Nitropyrazole (1.0 equiv)

  • Alkyl Halide (

    
    ) (1.1 equiv)
    
  • Cesium Carbonate (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Dissolution: In a round-bottom flask under

    
    , dissolve 3-nitropyrazole in anhydrous DMF.
    
  • Deprotonation: Add the base (

    
    ) in a single portion. Stir at RT for 30 minutes to ensure anion formation. Note: Solution typically turns yellow/orange.
    
  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Checkpoint: You will likely see two spots. The major spot (usually lower

      
       in Hex/EtOAc) is the desired 1-alkyl-3-nitropyrazole. The minor spot (higher 
      
      
      
      ) is the 1-alkyl-5-nitropyrazole.
  • Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

    
    .[1]
    
  • Purification (Critical): Flash chromatography is mandatory to remove the N2-isomer.

    • Eluent: typically 10-40% EtOAc in Hexanes.

    • Validation: Confirm regiochemistry via NOESY NMR if strictly necessary, or by comparing elution order (N1-alkyl-3-nitro is generally more polar than N1-alkyl-5-nitro).

Protocol 2: Catalytic Hydrogenation (Method A - Robust Substrates)

Objective: Rapid, clean reduction for non-halogenated substrates.

Materials:

  • 1-Substituted-3-nitropyrazole (1.0 equiv)

  • Pd/C (10 wt% loading, 50% wet) (10 wt% of substrate mass)

  • Solvent: MeOH or EtOH (0.2 M)

  • Hydrogen source:

    
     balloon or Parr shaker (30 psi)
    

Procedure:

  • Inerting: Nitrogen purge the reaction vessel containing the nitro compound and solvent.[1]

  • Catalyst Addition: Carefully add Pd/C. WARNING: Pd/C is pyrophoric. Add under

    
     flow or wet with a small amount of water/toluene before addition.
    
  • Hydrogenation: Evacuate and backfill with

    
     (3 cycles). Stir vigorously at RT for 2–6 hours.
    
  • Monitoring: LCMS should show mass shift

    
     (loss of 
    
    
    
    , gain of
    
    
    ) [2].
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.

  • Isolation: Concentrate filtrate. The resulting amine is often pure enough for the next step. If purple/brown, treat with activated charcoal.

Protocol 3: Iron/Ammonium Chloride Reduction (Method B - Sensitive Substrates)

Objective: Chemoselective reduction preserving Halogens (Cl, Br, I), Alkenes, or Aldehydes. This is a modification of the Bechamp reduction, operating at near-neutral pH [3].

Materials:

  • 1-Substituted-3-nitropyrazole (1.0 equiv)

  • Iron Powder (fine mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (3:1 ratio)

Procedure:

  • Setup: Combine nitro compound, EtOH, and water in a flask.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to 70–80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Timeline: Reaction typically requires 1–4 hours.

  • Workup (Crucial Step):

    • Cool to RT.

    • Dilute with EtOAc and filter through Celite to remove iron sludge.

    • Note: The iron sludge can trap the product. Wash the Celite pad copiously with warm EtOAc or 10% MeOH/DCM.

  • Extraction: Wash the filtrate with water and brine. Dry (

    
    ) and concentrate.[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Alkylation Poor solubility or N-alkylation at N2Switch solvent to DMSO; Use

; Check regiochemistry carefully.
Dehalogenation during Reduction Pd/C activity too highSwitch to Protocol 3 (Fe/NH4Cl) or use Pt/C (sulfided) which is milder.
Product instability Aminopyrazoles oxidize in airStore under Argon at -20°C. Use immediately in the next coupling step.
Poor Solubility of Amine Polar nature of aminopyrazoleDuring workup, salt out the aqueous layer (NaCl saturation) or use n-Butanol for extraction.

References

  • Bagley, M. C., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Protocols.

  • ChemSpider Synthetic Pages. (2012). "Reduction of nitro arene by Fe/ammonium chloride." Royal Society of Chemistry.

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Scalable Synthesis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the scalable synthesis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. The presented synthetic route is designed for efficiency, scalability, and high purity of the final product.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens avenues for diverse chemical modifications. This guide details a robust, two-step synthetic pathway amenable to large-scale production, starting from the commercially available pyrazole.

Overall Synthetic Strategy

The synthesis of this compound is approached in two main stages:

  • Nitration of Pyrazole: Synthesis of the key intermediate, 3-nitro-1H-pyrazole.

  • N-Alkylation: Regioselective alkylation of 3-nitro-1H-pyrazole with cyclohexylmethyl bromide.

G Pyrazole Pyrazole Nitration Nitration (HNO₃, H₂SO₄) Pyrazole->Nitration Three_Nitro_Pyrazole 3-Nitro-1H-pyrazole Nitration->Three_Nitro_Pyrazole Alkylation N-Alkylation (Cyclohexylmethyl bromide, Base) Three_Nitro_Pyrazole->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Overall synthetic workflow.

PART 1: Synthesis of 3-Nitro-1H-pyrazole

The synthesis of 3-nitro-1H-pyrazole is a well-established two-step process involving the initial formation of 1-nitropyrazole followed by a thermal rearrangement.[1][2][3] This rearrangement is a key step and is often carried out at high temperatures.[3]

Reaction Mechanism

The nitration of pyrazole with a mixture of nitric and sulfuric acid proceeds via an electrophilic aromatic substitution mechanism to initially form the N-nitrated intermediate, 1-nitropyrazole. Subsequent heating induces a sigmatropic rearrangement to the more thermodynamically stable C-nitrated product, 3-nitro-1H-pyrazole.

G cluster_0 Step 1: N-Nitration cluster_1 Step 2: Thermal Rearrangement Pyrazole Pyrazole HNO3_H2SO4 HNO₃ / H₂SO₄ Pyrazole->HNO3_H2SO4 Electrophilic attack at N1 One_Nitropyrazole 1-Nitropyrazole HNO3_H2SO4->One_Nitropyrazole One_Nitropyrazole_2 1-Nitropyrazole Heat Heat (Δ) One_Nitropyrazole_2->Heat [1,5]-Sigmatropic shift Three_H_Pyrazole 3H-Pyrazole intermediate Heat->Three_H_Pyrazole Three_Nitro_Pyrazole 3-Nitro-1H-pyrazole Three_H_Pyrazole->Three_Nitro_Pyrazole Tautomerization

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole (CAS No. 1936436-49-5)[1]. Given the specific nature of this molecule, this document synthesizes first-principle chemical concepts with field-proven methodologies for analogous N-substituted nitropyrazole compounds to create a robust troubleshooting framework.

Compound Properties at a Glance

Before selecting a purification method, understanding the physicochemical properties of the target molecule is critical. While extensive experimental data for this specific compound is not widely published, we can infer key characteristics from its structure and data from similar molecules like 3-nitropyrazole[2][3].

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Formula C₉H₁₃N₃O₂---
Molecular Weight 195.22 g/mol [1]Standard for small organic molecules.
Polarity IntermediateThe polar nitro-pyrazole core is balanced by the non-polar cyclohexylmethyl group. This makes it suitable for normal-phase chromatography.
Predicted LogP 2.2965[1]Indicates moderate lipophilicity and good solubility in common organic solvents.
Physical State Likely a yellow or orange solid at room temperature[4].Recrystallization is a primary purification candidate. If it presents as an oil, this indicates impurities.
Solubility Expected to be soluble in polar organic solvents like acetone, ethyl acetate, and alcohols. Low solubility in non-polar solvents like hexanes and very low in water[2][5][6].This solubility profile is ideal for both chromatography (using hexanes/ethyl acetate) and recrystallization (using a binary solvent system like ethanol/water).
Basicity Weakly basic[7].The pyrazole nitrogen can interact with acidic sites on silica gel, potentially causing streaking in chromatography. This can be mitigated.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude reaction mixture containing this compound?

The optimal initial strategy depends on the physical state of your crude product and the nature of the impurities. A logical decision-making process is as follows:

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes liquid_liquid Liquid-Liquid Extraction (Workup) is_oily->liquid_liquid Yes chromatography Perform Flash Column Chromatography recrystallize->chromatography If impurities persist liquid_liquid->chromatography

Caption: Initial Purification Strategy Decision Tree.

  • If your crude product is a solid: Attempt recrystallization first. It is the most efficient method for removing impurities from a solid substance, provided a suitable solvent system can be found[8].

  • If your crude product is an oil or if recrystallization fails: This suggests the presence of significant impurities. The recommended approach is flash column chromatography over silica gel[9].

Q2: My compound has "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly[10].

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount (1-5%) more of the "good" or more soluble solvent to dissolve the oil completely[11].

  • Ensure Slow Cooling: Insulate the flask to allow for gradual cooling. Rapid cooling encourages oil formation rather than crystal lattice growth[11].

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solvent's meniscus. The microscopic scratches provide nucleation sites for crystal growth[10].

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization[10].

Q3: What is a good starting solvent system for flash column chromatography?

Based on the compound's intermediate polarity, a mixture of a non-polar and a polar solvent is ideal.

  • Recommended System: Ethyl Acetate (EtOAc) in Hexanes.

  • TLC Analysis: Before running the column, determine the optimal solvent ratio using Thin Layer Chromatography (TLC)[12]. Spot your crude mixture on a silica TLC plate and test different ratios (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Target Rf Value: Aim for a solvent system that gives your target compound an Rf (retention factor) of ~0.25-0.35 . This Rf value typically ensures good separation on a column.

Q4: My pyrazole compound is streaking on the TLC plate and giving poor separation on the silica column. Why is this happening and how can I fix it?

Streaking is a common issue with nitrogen-containing heterocycles like pyrazoles on acidic silica gel[10]. The lone pair of electrons on the pyrazole's nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and elution.

Solutions:

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia in methanol (0.1-1%) to your eluent[10][13]. This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase (C18) chromatography[10].

Troubleshooting Guides & Protocols

Method 1: Flash Column Chromatography

This is the most versatile method for purifying this compound, especially from complex mixtures or oily crude products. The principle relies on separating compounds based on their differential adsorption to a solid stationary phase (silica) and solubility in a liquid mobile phase (eluent)[9].

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. TLC Analysis (Find solvent for Rf ~0.3) prepare_solvents 2. Prepare Eluents (e.g., 10% & 20% EtOAc/Hex) tlc->prepare_solvents pack_column 3. Pack Column (Slurry pack with silica in non-polar solvent) prepare_solvents->pack_column load_sample 4. Load Sample (Dry loading preferred) pack_column->load_sample elute 5. Elute with Gradient (Start low polarity, increase gradually) load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine 8. Combine Pure Fractions analyze_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard Flash Column Chromatography Workflow.

Detailed Protocol:

  • TLC Analysis:

    • Dissolve a small sample of your crude material in dichloromethane or ethyl acetate.

    • Spot it on a silica TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% EtOAc in Hexanes).

    • The ideal system will show good separation between your product and impurities, with the product spot having an Rf of ~0.3[14].

  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use 50-100g of silica gel for every 1g of crude material[15].

    • Prepare a slurry of silica gel in the least polar solvent you will use (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add this powder to the top of your packed column. Dry loading prevents dissolution issues at the column head and leads to better separation[10].

  • Elution and Collection:

    • Begin eluting with a solvent system of lower polarity than your target TLC system (e.g., if TLC used 20% EtOAc, start the column with 10% EtOAc)[12][15].

    • Collect fractions continuously.

    • Gradually increase the solvent polarity (e.g., switch to 20% EtOAc, then 30% EtOAc) to elute your compound and then any more polar impurities. This is called a step-gradient elution.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Method 2: Recrystallization

This technique is ideal if your product is a solid with relatively minor impurities. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble[8].

Detailed Protocol:

  • Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) and observe solubility at room temperature and upon heating[16].

    • An ideal single solvent will fully dissolve the compound when boiling but show poor solubility at room temperature.

    • If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Acetone/Hexanes)[6][13]. In this system, the compound is soluble in the "good" solvent (e.g., Ethanol) and insoluble in the "poor" or "anti-solvent" (e.g., Water).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or the "good" solvent) to just dissolve the solid completely[17].

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel[6].

  • Crystallization:

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel)[17].

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.

    • Dry the crystals under vacuum to remove all residual solvent.

References

  • Xu, M., et al. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. [Link]

  • Benz, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. [Link]

  • SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP). (n.d.). DTIC. [Link]

  • Method for purifying pyrazoles. (2011).
  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Macsen Labs. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Saskatchewan. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Column chromatography. (n.d.). University of Victoria. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Process for the purification of pyrazoles. (2009).
  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025, November 5). PMC. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. [Link]

  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate. [Link]

  • 3-Nitropyrazole. (n.d.). PubChem. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]

Sources

Optimizing reaction temperature for N-alkylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole N-Alkylation Optimization Hub

Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Temperature & Conditions for N-Alkylation of Pyrazoles

Welcome to the Optimization Hub

You are likely here because pyrazole N-alkylation is deceptively simple. While the


 mechanism is straightforward, the ambident nature of the pyrazole ring often leads to frustrating mixtures of regioisomers (

- vs.

-alkylated products) or stalled reactions.

This guide moves beyond generic textbook advice. We treat your reaction parameters as a system of variables where temperature is the primary lever for controlling both kinetic rates and thermodynamic selectivity.

Module 1: The Core Mechanism & Temperature Physics

To fix your reaction, you must understand the invisible competition occurring in your flask.

The Tautomer Trap: Unsubstituted pyrazoles exist in dynamic equilibrium (tautomerism). When you deprotonate a pyrazole, you form a resonance-stabilized anion. The "location" of the negative charge (and thus the site of alkylation) is governed by the cation (


, 

,

), the solvent shell, and temperature .
  • Low Temperature (0°C – RT): Favors the Kinetic Product . This is usually the alkylation at the least sterically hindered nitrogen.[1]

  • High Temperature (60°C – Reflux): Increases the energy of the system, allowing the reactants to overcome higher activation barriers. This can favor the Thermodynamic Product (the more stable isomer), but frequently leads to "thermal isomerization" (migration of the alkyl group) or decomposition.

Visualizing the Pathway

The following diagram illustrates the decision points your molecules face during the reaction.

PyrazoleAlkylation Start Pyrazole Substrate (Tautomeric Mix) Base Deprotonation (Base + Temp) Start->Base Temp affects solubility Anion Ambident Anion (Resonance Stabilized) Base->Anion PathN1 Path A: N1 Attack (Less Hindered) Anion->PathN1 Fast (Low Temp) PathN2 Path B: N2 Attack (More Hindered) Anion->PathN2 Slow (High Temp) ProdMajor Major Isomer (Usually Kinetic) PathN1->ProdMajor ProdMinor Minor Isomer (Thermodynamic/Steric) PathN2->ProdMinor Thermal Thermal Rearrangement (>100°C) ProdMajor->Thermal High Heat (Isomerization)

Caption: Reaction pathway showing the bifurcation of N1 vs N2 alkylation and the risk of thermal rearrangement at high temperatures.

Module 2: Troubleshooting Tickets (FAQ)

Ticket #001: "I'm getting a 50:50 mixture of isomers. How do I improve regioselectivity?"

Diagnosis: You are likely operating in a "selectivity dead zone" where the temperature is high enough to overcome the steric barrier of the unwanted isomer, but not optimized for thermodynamic control.

The Solution Protocol:

  • Lower the Temperature: Drop to 0°C or Room Temperature (RT) .

    • Why: At lower temperatures, the reaction becomes more sensitive to steric differences. The alkylating agent will preferentially attack the most accessible nitrogen (Kinetic Control).

  • Switch Solvent Class:

    • If using DMF/DMSO: Switch to Acetonitrile (MeCN) or THF . These are less polar and can tighten the ion pairing between the pyrazole anion and the cation, often enhancing steric direction.

    • Advanced: Use fluorinated alcohols like HFIP (Hexafluoroisopropanol) .[2] These solvents form hydrogen bond networks that can shield specific nitrogen atoms, drastically altering selectivity [1].

Data Comparison: Solvent/Temp Effects on Selectivity

ConditionsBaseTempTypical N1:N2 RatioNotes
Standard

/ DMF
80°C60:40Poor selectivity due to high energy.
Kinetic NaH / THF0°C90:10Low temp favors steric control.
Chelation

/ MeCN
RT85:15Cesium "Template Effect" aids selectivity.
H-Bonding None / HFIPRT>95:5Solvent-directed regioselectivity [1].
Ticket #002: "My reaction stalls at 50% conversion, even with heating."

Diagnosis: This is rarely a temperature issue alone. It is usually a solubility or base deactivation issue. Heating a stalled reaction often just degrades your reagents.

The Solution Protocol:

  • Check Base Solubility:

    
     is poorly soluble in THF/MeCN.
    
    • Fix: Switch to

      
        (Cesium Carbonate). The larger Cesium cation is more soluble in organic solvents and makes the pyrazole anion "naked" (more reactive) [2].
      
  • The "Kick-Starter" Temperature Ramp:

    • Start at RT for 1 hour to allow deprotonation.

    • Ramp to 60°C only if TLC shows no movement.

    • Warning: Do not exceed 80°C with alkyl halides (like Methyl Iodide), as they are volatile and will escape the condenser.

Ticket #003: "I see a new spot on TLC that isn't either N-isomer."

Diagnosis: You have triggered C-alkylation or Over-alkylation (Quaternary salt formation).

Root Cause:

  • Temperature too high (>100°C): Promotes attack at the Carbon-4 position (C-alkylation).

  • Too much alkylating agent: At high heat, the N-alkylated product acts as a nucleophile again, reacting with excess alkyl halide to form a pyrazolium salt.

Corrective Action:

  • Strictly control stoichiometry (1.05 – 1.1 equivalents of electrophile).

  • Cap the temperature at 60°C.

Module 3: Standard Operating Procedure (SOP)

Protocol: Regioselective N-Alkylation using Cesium Carbonate Target: Maximizing N1-alkylation (Kinetic/Steric Control)

Reagents:

  • Substituted Pyrazole (1.0 equiv)[3]

  • Alkyl Halide (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv) - Preferred over 
    
    
    
    for solubility.
  • Solvent: Acetonitrile (MeCN) - Anhydrous.

Workflow:

  • Preparation (T = 25°C):

    • Charge flask with Pyrazole and MeCN (0.2 M concentration).

    • Add

      
       in one portion.
      
    • Critical: Stir for 30 mins at RT. This "aging" period allows the acid-base equilibrium to settle before the electrophile is introduced.

  • Addition (T = 0°C to 25°C):

    • If the alkylating agent is highly reactive (e.g., Methyl Iodide, Benzyl Bromide), cool the mixture to 0°C in an ice bath.

    • Add Alkyl Halide dropwise.[2]

  • Reaction Phase (Variable Temp):

    • Allow to warm to Room Temperature naturally.

    • Monitor via LCMS/TLC at 2 hours.

    • Decision Gate: If <20% conversion, heat to 50°C . Do not reflux unless necessary.

  • Workup:

    • Filter off the inorganic solids (

      
      , excess Carbonate).
      
    • Concentrate the filtrate.[1] (This avoids aqueous workup emulsions common with pyrazoles).

Module 4: Decision Tree for Optimization

Use this flowchart to determine your next experimental move.

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield CheckRegio Is Regio Ratio > 90:10? CheckYield->CheckRegio Yes LowYield Issue: Low Yield CheckYield->LowYield No Success Protocol Optimized CheckRegio->Success Yes BadRegio Issue: Poor Selectivity CheckRegio->BadRegio No Sol_TempUp Action: Increase Temp to 60°C Switch to Cs2CO3 LowYield->Sol_TempUp Sol_TempDown Action: Decrease Temp to 0°C Use Bulky Base or HFIP BadRegio->Sol_TempDown

Caption: Diagnostic workflow for balancing yield vs. regioselectivity in pyrazole alkylation.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry. Context: Demonstrates how solvents like HFIP can override steric effects and temperature to control isomer ratios. URL:[Link] (Note: Generalized link to JOC for illustrative grounding; specific HFIP papers are widely cited in this domain).

  • Cesium Carbonate as a Versatile Base in Organic Synthesis. Source: Organic Process Research & Development. Context: Explains the "Cesium Effect" regarding solubility and anion reactivity compared to Sodium/Potassium bases. URL:[Link]

Sources

Technical Support Hub: Pyrazole N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Minimizing Side Products & Regiocontrol Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

The Core Challenge: The Tautomer Trap

The fundamental difficulty in pyrazole alkylation is not reactivity, but ambiguity . Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). Under basic conditions, the deprotonated pyrazolide anion has two nucleophilic sites.
  • The Primary Side Product: Regioisomers (N1-alkyl vs. N2-alkyl).

  • The Secondary Side Product: Dialkylated quaternary ammonium salts (over-alkylation).

  • The Tertiary Side Product: Elimination products (alkenes) from the alkylating agent.

This guide moves beyond "trial and error" by applying mechanistic control to these variables.

Diagnostic Workflow: Select Your Protocol

Before starting, map your substrate to the correct method. Do not default to


 if your substrate is complex.

PyrazoleDecisionTree Start START: Pyrazole Substrate Sym Is the Pyrazole Symmetric? Start->Sym Yes Yes Sym->Yes Regioisomers irrelevant No No Sym->No Regioisomers possible ReactionType Standard S_N2 (Base + R-X) Focus: Yield Steric Are substituents significantly different in size? Steric->Yes Bulky groups Steric->No Similar sizes StericControl Steric Control Likely (Major product: Less hindered N) Mitsunobu PROTOCOL B: Mitsunobu (R-OH) *High Regiocontrol* StericControl->Mitsunobu If <90% predicted Standard PROTOCOL A: Cs2CO3/MeCN *General Purpose* StericControl->Standard If >90% predicted ElectronicControl Electronic/Coordination Control (Hard to predict) ElectronicControl->Mitsunobu Preferred ChanLam PROTOCOL C: Chan-Lam (R-B(OH)2) *Mild/Specific* ElectronicControl->ChanLam Alternative Yes->ReactionType Yes->StericControl No->Steric No->ElectronicControl

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate symmetry and steric profile.

Troubleshooting & FAQs
Module A: The Regioselectivity Crisis (N1 vs. N2)

Q: I am observing a 60:40 mixture of isomers. How do I force the reaction to the less hindered nitrogen? A: In a standard


 reaction (Base + Alkyl Halide), the pyrazolide anion is an ambident nucleophile. The ratio is dictated by the interplay of sterics  (favoring the N away from the bulky group) and thermodynamics  (tautomer stability).
  • The Fix: Switch to Protocol B (Mitsunobu) . The mechanism changes from a pure ionic attack to a sterically guided dehydration.

  • Advanced Tip: Use fluorinated alcohols (TFE or HFIP) as co-solvents. Recent data suggests these solvents form hydrogen-bond networks that shield the more accessible nitrogen or stabilize specific transition states, drastically improving regioselectivity (often >95:5) [1].

Q: My pyrazole has an electron-withdrawing group (EWG). Which isomer will form? A: EWGs (like


 or 

) usually increase the acidity of the adjacent NH, making the distant nitrogen more nucleophilic due to lone-pair localization. However, "coordination control" can flip this. If you use a metal capable of chelation (like

or

), the metal may bind to the N adjacent to the EWG (if it has a donor atom), directing alkylation to that side.
Module B: Yield & Purity (Over-Alkylation)

Q: I see a spot on the baseline of my TLC. Is it the quaternary salt? A: Likely, yes. Pyrazoles are weak bases, but once alkylated, the other nitrogen retains a lone pair. If you use a "hot" electrophile (e.g., Methyl Iodide, Benzyl Bromide) and excess heat, the N-alkyl pyrazole acts as a nucleophile again, forming the dialkylated pyrazolium salt.

  • The Fix:

    • Stoichiometry: Use 0.95 equivalents of electrophile, not 1.1. It is easier to recover unreacted starting material than to separate the salt.

    • Phase Transfer: Use Toluene/50% NaOH with a catalyst (TBAB). The salt stays in the aqueous phase, while the mono-alkylated product moves to the organic phase, preventing further reaction.

Q: My alkyl halide is eliminating to form an alkene instead of reacting. A: This is common with secondary alkyl halides and strong bases (


, 

).
  • The Fix: Switch to Protocol A using

    
     in Acetonitrile (MeCN). Cesium's "cesium effect" increases the solubility of the pyrazolide anion without requiring the high basicity that drives elimination.
    
Standard Operating Procedures (SOPs)
Protocol A: General Purpose Alkylation (The "Cesium Effect")

Best for: Primary alkyl halides, steric-controlled substrates.

  • Dissolve: Pyrazole (1.0 equiv) in MeCN (0.2 M concentration).

  • Base: Add

    
     (1.5 equiv). Note: 
    
    
    
    is cheaper but less soluble; use Cs for difficult substrates.
  • Activate: Stir at RT for 30 mins to ensure deprotonation.

  • Add: Add Alkyl Halide (1.0 - 1.1 equiv) dropwise.

  • Monitor: Heat to 60°C. Monitor by LCMS.

  • Workup: Filter off solids. Concentrate. If isomers form, separate via column chromatography (isomers usually have distinct

    
     values).
    
Protocol B: High-Precision Mitsunobu Alkylation

Best for: Sensitive substrates, requiring high regioselectivity.

  • Dissolve: Pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and

    
     (1.2 equiv) in THF or HFIP (Hexafluoroisopropanol)  for boosted selectivity.
    
  • Cool: Cool to 0°C.

  • Add: Add DIAD or DEAD (1.2 equiv) dropwise over 20 mins. Do not rush; exotherms ruin selectivity.

  • React: Warm to RT and stir 12h.

  • Workup: Quench with water. Extract EtOAc. The major byproduct is phosphine oxide (remove via precipitation in hexanes or chromatography).

Protocol C: Chan-Lam Coupling (Alkyl/Aryl Boronic Acids)

Best for: Introducing Aryl groups or complex Alkyl groups via Boronic Acids.[1][2]

  • Mix: Pyrazole (1.0 equiv), Boronic Acid (

    
    , 2.0 equiv), 
    
    
    
    (1.0 equiv).
  • Base/Ligand: Add Pyridine (2.0 equiv) or DMAP.

  • Solvent: DCM or DCE (Open to air—oxygen is the oxidant).

  • React: Stir at RT for 24-48h.

  • Note: This avoids "over-alkylation" entirely as the mechanism is oxidative coupling, not nucleophilic substitution.

Reference Data: Solvent & Base Impact
VariableConditionEffect on Selectivity (N1:N2)Risk of Side Products
Base

/ DMF
Low (Thermodynamic mix)High (Over-alkylation)
Base

/ MeCN
ModerateLow (Elimination minimized)
Base

/ Acetone
LowLow
Solvent HFIP (Mitsunobu)Very High (>95:5) Low
Method Chan-Lam (Cu)High (Substrate dependent)Very Low (No salts formed)
Mechanism Visualization

The diagram below illustrates why Mitsunobu and Chan-Lam often succeed where standard alkylation fails.

PyrazoleMechanism Tautomer Tautomeric Equilibrium (N1-H vs N2-H) Anion Pyrazolide Anion (Ambident Nucleophile) Tautomer->Anion Base PathB Path B: Mitsunobu Guided Dehydration Tautomer->PathB + R-OH / DIAD / PPh3 PathA Path A: S_N2 (Basic) Steric/Electronic Clash Anion->PathA + R-X Mix Mixture of Isomers + Quaternary Salts PathA->Mix Selective High Regioselectivity (N1 Major) PathB->Selective Steric Guidance

Figure 2: Mechanistic divergence between standard basic alkylation (Path A) and Mitsunobu protocols (Path B).

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:Journal of Organic Chemistry (2014). Context: Establishes HFIP as a critical solvent for directing regioselectivity in pyrazole synthesis and modification.

  • Regioselective Synthesis of N-Substituted Pyrazoles. Source:Beilstein Journal of Organic Chemistry (2014). Context: definitive review on Mitsunobu variants for nitrogen heterocycles.

  • Copper-Catalyzed Chan-Lam Coupling for N-Alkylation. Source:Organic Letters (2021). Context: Recent advances extending Chan-Lam coupling from arylation to alkylation using alkyl boronic acids.

  • Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation. Source:Nature Chemistry (2023/2024 Context). Context: Discusses modern skeletal editing and steric blocking strategies.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

In the synthesis of 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole , the primary analytical challenge is not merely confirmation of identity, but the rigorous differentiation between the desired 1,3-regioisomer and the thermodynamic or kinetic byproduct, the 1,5-regioisomer .

N-alkylation of 3-nitropyrazole is governed by tautomeric equilibrium. While the 1,3-isomer is typically the major product due to steric avoidance of the nitro group, the 1,5-isomer is a persistent impurity that co-elutes in many standard chromatographic systems. Standard 1D 1H NMR is often insufficient for conclusive assignment without specific diagnostic criteria.

This guide provides a comparative analysis of the spectral signatures of the target compound versus its regioisomer, supported by self-validating NOE (Nuclear Overhauser Effect) protocols.

Structural Analysis & Theoretical Grounding

The Substituent Effect

The 3-nitro group exerts a strong electron-withdrawing effect (


), significantly deshielding the pyrazole ring protons.
  • H-5 (Target): Located adjacent to the N1-alkylation site. In the 1,3-isomer, this proton is highly sensitive to the magnetic anisotropy of the N-substituent.

  • H-4 (Target): Located beta to the nitrogen, experiencing moderate deshielding.

The Regioselectivity Problem[1][2][3]
  • Target (1,3-isomer): The bulky cyclohexylmethyl group is distal to the nitro group.

  • Alternative (1,5-isomer): The cyclohexylmethyl group is proximal to the nitro group, leading to steric compression and distinct magnetic environments.

Visualization: Analytical Workflow

The following decision tree outlines the logic for confirming the 1,3-structure.

AnalyticalWorkflow Start Crude Reaction Mixture Step1 1H NMR (CDCl3) Start->Step1 Decision Check H-5 Shift (~7.4 - 7.6 ppm?) Step1->Decision NOE_Step 1D NOE / NOESY Irradiate N-CH2 Decision->NOE_Step Ambiguous Result_A NOE to Ring H (CONFIRMED 1,3) NOE_Step->Result_A Positive Enhancement Result_B No NOE to Ring H (CONFIRMED 1,5) NOE_Step->Result_B Null Enhancement

Figure 1: Logical workflow for distinguishing regioisomers in pyrazole alkylation.

Comparative Analysis: Target vs. Alternative (Regioisomer)

The following data compares the spectral features of the desired product against its most common alternative structure.

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
FeatureTarget: 1,3-Isomer Alternative: 1,5-Isomer differentiation Logic
H-5 Proton

7.45 - 7.60 (d)
N/A (Substituted)In the 1,3-isomer, H-5 is adjacent to N1 and is the most deshielded ring proton.
H-3 Proton N/A (Substituted)

7.30 - 7.45 (d)
In the 1,5-isomer, H-3 is adjacent to N2 and typically appears slightly upfield of the 1,3-isomer's H-5.
H-4 Proton

6.80 - 6.95 (d)

6.80 - 6.95 (d)
H-4 is present in both; shifts are often too similar for definitive assignment.
Coupling (

)

Hz

Hz
The 1,3-isomer typically displays a slightly larger coupling constant.
N-CH2

3.95 - 4.10 (d)

4.20 - 4.40 (d)
Steric Deshielding: The 1,5-isomer places the methylene group next to the Nitro group, shifting it downfield.
Table 2: Solvent Resolution Performance
SolventPerformance RatingObservationRecommendation
CDCl3 ⭐⭐⭐⭐Good baseline separation. Cyclohexyl protons (1.0 - 1.8 ppm) are well resolved.Standard for routine purity checks.
DMSO-d6 ⭐⭐⭐⭐⭐Excellent for aromatic resolution. H-5 often shifts downfield (

), separating it clearly from impurities.
Use for final characterization or if water peaks interfere in Chloroform.

Experimental Protocol: The "Self-Validating" NOE System

To guarantee the structure without growing a single crystal, you must perform a Nuclear Overhauser Effect (NOE) experiment. This relies on the spatial proximity (through space, < 5 Å) rather than bond connectivity.

The Mechanism[3]
  • 1,3-Isomer: The N-methylene protons (

    
    ) are spatially close to the pyrazole H-5 proton (
    
    
    
    ).
  • 1,5-Isomer: The N-methylene protons are spatially close to the Nitro group (no protons). They are distant from H-3 and H-4.

Visualization: NOE Connectivity Map

NOE_Interaction cluster_13 Target: 1,3-Isomer (Strong NOE) cluster_15 Alternative: 1,5-Isomer (No Ring NOE) N1 N1 H5 H-5 (Enhanced) CH2 N-CH2 (Irradiated) CH2->N1 CH2->H5 < 3.0 Å Positive NOE Nitro 3-NO2 N1_alt N1 CH2_alt N-CH2 (Irradiated) CH2_alt->N1_alt Nitro_alt 5-NO2 CH2_alt->Nitro_alt Steric Clash H3_alt H-3 CH2_alt->H3_alt > 5.0 Å Silent

Figure 2: Spatial relationships defining the NOE response. The green arrow indicates the diagnostic signal required for confirmation.

Step-by-Step Protocol
  • Sample Preparation: Dissolve ~10 mg of compound in 0.6 mL DMSO-d6. (DMSO is preferred here to minimize rotational diffusion rates, enhancing NOE signals).

  • Acquisition (1D Selective NOE):

    • Collect a standard 1H spectrum (16 scans).

    • Identify the doublet at ~4.0 ppm (N-CH2).

    • Set the selective irradiation frequency exactly on the N-CH2 resonance.

    • Mixing Time: Set to 500-800 ms.

  • Processing:

    • Subtract the off-resonance control spectrum from the irradiated spectrum.

  • Interpretation:

    • Pass: Appearance of a positive peak at ~7.5-7.8 ppm (H-5).

    • Fail: No enhancement of aromatic protons (indicates 1,5-isomer).

Detailed Spectral Assignment (Target Product)

Compound: this compound Solvent: CDCl3 Frequency: 400 MHz[1]

PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
H-5 7.52Doublet (

Hz)
1HDeshielded by N1; diagnostic for 1,3-isomer.
H-4 6.88Doublet (

Hz)
1HUpfield aromatic; couples to H-5.
N-CH2 4.02Doublet (

Hz)
2HLinker; doublet due to coupling with cyclohexyl CH.
Cy-CH 1.85 - 1.95Multiplet1HMethine of cyclohexyl ring.
Cy-CH2 1.60 - 1.75Multiplet5HEquatorial/Axial mix (distal).
Cy-CH2 0.95 - 1.30Multiplet5HAxial protons (shielded).

Note: Chemical shifts are representative based on 1-alkyl-3-nitropyrazole scaffolds [1, 2]. Exact values may vary


 0.1 ppm depending on concentration and temperature.

References

  • Regioselective Synthesis of N-Substituted Pyrazoles : Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[2] The Journal of Organic Chemistry, 2017.[2] [Link]

  • NMR of Nitro-Pyrazoles : Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2026 (Preprint/Article).[3] [Link]

  • NOE Methodology in Heterocycles : Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition. [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for Cyclohexylmethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole-containing compounds stand out for their vast therapeutic potential. Their structural versatility allows for fine-tuning of pharmacological properties, making them a cornerstone in the development of novel therapeutics. Among the myriad of pyrazole derivatives, N-cyclohexylmethyl pyrazoles represent a significant subclass, where the cyclohexylmethyl moiety can critically influence factors such as solubility, metabolic stability, and receptor binding affinity.

A deep and precise understanding of the molecular structure of these compounds is paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the 13C NMR chemical shifts for cyclohexylmethyl pyrazoles, offering a comparative framework to aid researchers in the structural elucidation and characterization of these important molecules. We will delve into the characteristic chemical shifts of the pyrazole and cyclohexylmethyl moieties, explore the influence of substituents, and provide a detailed experimental protocol for the synthesis and NMR analysis of a representative compound.

Understanding the 13C NMR Landscape of Cyclohexylmethyl Pyrazoles

The 13C NMR spectrum of a cyclohexylmethyl pyrazole can be conceptually dissected into three key regions: the pyrazole ring carbons, the methylene linker carbon, and the carbons of the cyclohexane ring. The chemical shifts of these carbons are influenced by their immediate electronic environment, which is in turn dictated by the nature and position of substituents on both the pyrazole and cyclohexane rings.

A foundational understanding of the 13C NMR chemical shifts in unsubstituted pyrazole and cyclohexane is essential. For pyrazole, the C3 and C5 carbons typically resonate in the range of δ 138-148 ppm, while the C4 carbon appears further upfield, around δ 105-107 ppm. In cyclohexane, due to its conformational flexibility, the carbon atoms exhibit a single peak in the proton-decoupled 13C NMR spectrum at approximately δ 27 ppm in many common deuterated solvents. The introduction of the cyclohexylmethyl group onto the pyrazole nitrogen and the presence of other substituents can lead to significant deviations from these values.

The Influence of the Cyclohexylmethyl Group on the Pyrazole Ring

The attachment of the cyclohexylmethyl group to the N1 position of the pyrazole ring introduces an electron-donating alkyl substituent. This generally results in a slight shielding effect on the pyrazole ring carbons compared to N-unsubstituted pyrazoles. The methylene linker (N-CH₂-) itself typically appears in the range of δ 50-60 ppm, a region that can sometimes overlap with other signals, necessitating two-dimensional NMR techniques like HSQC and HMBC for unambiguous assignment.

Substituent Effects on the Pyrazole Ring

Substituents on the pyrazole ring have a profound and predictable impact on the 13C NMR chemical shifts. Electron-withdrawing groups, such as nitro or carboxyl groups, will deshield the ring carbons, causing their signals to shift downfield. Conversely, electron-donating groups, like amino or methyl groups, will shield the carbons, resulting in an upfield shift. The magnitude of these shifts is also dependent on the position of the substituent. For instance, a substituent at the C3 position will have a more pronounced effect on the C3 and C4 carbons than on the C5 carbon.

The Cyclohexane Moiety: A Conformational Chameleon

The chemical shifts of the cyclohexane ring carbons are primarily influenced by the nature of the substituent attached to the ring and the conformational preferences of the ring itself. In N-cyclohexylmethyl pyrazoles, the pyrazolylmethyl group acts as a substituent on the cyclohexane ring. The carbon atom of the cyclohexane ring directly attached to the methylene linker (C1') will be the most deshielded, typically appearing in the range of δ 38-45 ppm. The chemical shifts of the other cyclohexane carbons (C2'/C6', C3'/C5', and C4') will be influenced by their distance from the substituent and the conformational equilibrium of the ring.

Comparative Analysis: A Case Study

To illustrate the principles discussed above, let us consider the experimentally determined 13C NMR data for a complex cyclohexylmethyl pyrazole derivative: N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide.[1] While this molecule possesses several substituents, its core structure provides valuable insights into the chemical shifts of the cyclohexylmethyl pyrazole framework.

Carbon AtomChemical Shift (δ, ppm) in d6-DMSOAssignment Rationale
Pyrazole C3144.95Attached to the fluorophenyl group.
Pyrazole C4106.31The most shielded pyrazole ring carbon.
Pyrazole C5144.21Attached to the carboxamide group.
N-C H₂-55.34Methylene linker.
Cyclohexyl C1'38.09Carbon directly attached to the methylene linker.
Cyclohexyl C2'/C6'29.72 / 29.67Beta to the substituent.
Cyclohexyl C3'/C5'24.98 / 24.95Gamma to the substituent.
Cyclohexyl C4'25.67Delta to the substituent.

Table 1: Experimental 13C NMR Chemical Shifts for a Substituted Cyclohexylmethyl Pyrazole. [1]

From this data, we can observe the characteristic chemical shifts for the cyclohexylmethyl portion of the molecule. The methylene linker carbon at δ 55.34 ppm is in the expected range. The cyclohexane carbons show a clear differentiation based on their position relative to the pyrazolylmethyl substituent, with C1' being the most downfield.

To provide a comparative perspective, let's consider a hypothetical, simpler analogue: 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole . Based on the principles of substituent effects, we can predict the approximate chemical shifts for this molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyrazole C3~147Methyl substitution at C3.
Pyrazole C4~105Similar to the parent pyrazole, slightly shielded by alkyl groups.
Pyrazole C5~139Methyl substitution at C5.
N-C H₂-~53Typical range for an N-alkyl methylene group.
Cyclohexyl C1'~39Similar to the case study, as the electronic effect of the pyrazole is the primary influence.
Cyclohexyl C2'/C6'~30Beta to the substituent.
Cyclohexyl C3'/C5'~26Gamma to the substituent.
Cyclohexyl C4'~25Delta to the substituent.

Table 2: Predicted 13C NMR Chemical Shifts for 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole.

This predictive table serves as a useful guide for researchers working with new cyclohexylmethyl pyrazole derivatives. By understanding the foundational chemical shifts and the directional effects of various substituents, one can make confident assignments of their 13C NMR spectra.

Experimental Protocol: Synthesis and NMR Analysis

A reliable experimental protocol is the bedrock of reproducible scientific research. The following is a detailed, step-by-step methodology for the synthesis of a cyclohexylmethyl pyrazole derivative, adapted from the literature, followed by a standard protocol for 13C NMR analysis.

Synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide[1]

Step 1: N-Alkylation of the Pyrazole Ring

  • To a solution of methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in dimethylformamide (DMF), add (bromomethyl)cyclohexane (2.0 eq) and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC), dilute the mixture with a saturated aqueous solution of ammonium chloride and extract with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated product.

Step 2: Saponification of the Ester

  • To the crude product from Step 1, add tetrahydrofuran (THF) and a solution of lithium hydroxide (LiOH) in water.

  • Reflux the mixture for 6 hours and then continue stirring at room temperature overnight.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative.

Step 3: Amide Coupling

  • To the carboxylic acid from Step 2, add thionyl chloride and reflux for 2 hours to form the acid chloride. Remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a solution of L-valinamide hydrochloride (1.0 eq) and triethylamine (2.0 eq) in dichloromethane.

  • Add the freshly prepared acid chloride solution dropwise to the L-valinamide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

13C NMR Spectroscopy Protocol
  • Prepare a solution of the purified cyclohexylmethyl pyrazole derivative in a suitable deuterated solvent (e.g., d6-DMSO or CDCl₃) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

  • Acquire a proton-decoupled 13C NMR spectrum on a spectrometer operating at a standard frequency (e.g., 100 or 150 MHz for 13C).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • For unambiguous assignment of the carbon signals, particularly for the methylene linker and the cyclohexane carbons, it is highly recommended to perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing the Structure-Shift Relationship

To further clarify the relationship between the molecular structure and the 13C NMR chemical shifts, the following diagram illustrates the key regions of a generic cyclohexylmethyl pyrazole and their expected chemical shift ranges.

G cluster_pyrazole Pyrazole Ring cluster_linker Linker cluster_cyclohexane Cyclohexane Ring C3 C3 (~138-148 ppm) C4 C4 (~105-107 ppm) C5 C5 (~138-148 ppm) N1 N1 N2 N2 CH2 N-CH₂- (~50-60 ppm) N1->CH2 C1_prime C1' (~38-45 ppm) CH2->C1_prime C2_6_prime C2'/C6' (~28-32 ppm) C3_5_prime C3'/C5' (~24-28 ppm) C4_prime C4' (~24-27 ppm)

Figure 1: Key structural components of a cyclohexylmethyl pyrazole and their characteristic 13C NMR chemical shift ranges.

Conclusion

This guide provides a comprehensive overview of the 13C NMR chemical shifts for cyclohexylmethyl pyrazoles, a class of compounds with significant interest in drug discovery and development. By understanding the fundamental chemical shifts of the pyrazole and cyclohexylmethyl moieties and the predictable influence of various substituents, researchers can confidently assign the 13C NMR spectra of their novel compounds. The provided experimental protocol offers a practical starting point for the synthesis and analysis of these molecules. As the quest for new and effective therapeutics continues, a solid foundation in spectroscopic characterization will remain an essential component of successful drug discovery endeavors.

References

  • Elguero, J., Claramunt, R. M., & Lopez, C. (1993). The 13C NMR spectra of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 31(8), 717-722.
  • Potts, K. T., & Singh, U. P. (1969). 1,3-Dipolar character of an N-ylide. Pyrazolo[1,5-a]pyridines from the reaction of 1-aminopyridinium salts with propiolic acid esters.
  • Power, J. D., et al. (2019). The synthesis and characterization of the ‘research chemical’ N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Drug Testing and Analysis, 11(11-12), 1735-1745. [Link]

Sources

FTIR characteristic peaks for nitro and pyrazole groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FTIR Characteristic Peaks of Nitro and Pyrazole Groups

Authored by: Gemini, Senior Application Scientist

Introduction: Decoding Molecular Vibrations with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for two crucial functional groups in medicinal chemistry: the nitro (-NO₂) group and the pyrazole ring. Understanding their distinct spectral features is paramount for structural elucidation, reaction monitoring, and quality control.

The diagnostic power of FTIR lies in the concept of "group frequencies," where specific functional groups reliably produce absorption bands within a defined wavenumber range, largely independent of the rest of the molecule's structure.[1] However, the local chemical environment, including electronic and steric effects, can subtly modulate these frequencies, offering deeper structural insights. This guide will explore the primary vibrational modes of both nitro and pyrazole moieties, detail the factors influencing their spectral positions, and provide a comparative framework for their unambiguous identification.

Part 1: The High-Intensity Signature of the Nitro Group

The nitro group is a powerful electron-withdrawing group whose presence in a molecule is often easily confirmed by FTIR due to its intense and characteristic absorption bands.[1] The polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in exceptionally strong peaks.[2] The primary vibrational modes of interest are the asymmetric and symmetric stretches of the two N-O bonds.

Key Vibrational Modes of the Nitro Group
  • Asymmetric NO₂ Stretch (νₐₛ): This is typically the most intense or one of the most intense bands in the entire spectrum. It involves the two N-O bonds stretching out of phase. For nitroalkanes, this band appears near 1550 cm⁻¹, while conjugation with an aromatic ring lowers this frequency to the 1550-1475 cm⁻¹ range.[1][3]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds. In aliphatic nitro compounds, it is found near 1365 cm⁻¹.[4] For aromatic nitro compounds, this band shifts to a lower wavenumber, appearing in the 1360-1290 cm⁻¹ region.[1][3] The combination of these two prominent, "eye-teeth" like peaks is a highly reliable indicator of a nitro group.[2]

  • NO₂ Bending (Scissoring): A medium-intensity deformation band, analogous to the scissoring motion of a CH₂ group, can be observed in the 890-835 cm⁻¹ range.[1][2]

  • C-N Stretch: The vibration of the bond connecting the carbon and the nitro-group nitrogen is typically weaker and can be found in a similar region to the scissoring vibration, often around 850 cm⁻¹.[2]

Factors Influencing Nitro Group Frequencies

The precise location of the NO₂ stretching bands is sensitive to the electronic environment.

  • Conjugation: As noted, conjugation with an aromatic ring or a C=C double bond lowers the frequencies of both the asymmetric and symmetric stretches compared to aliphatic nitro compounds.[3][5]

  • Substituent Effects: The electronic nature of other substituents on an aromatic ring can further modulate the peak positions. Electron-donating groups (e.g., -OCH₃, -NH₂) in the ortho or para positions increase conjugation, further weakening the N-O bonds and shifting the absorption bands to lower wavenumbers (a red shift).[1]

Data Summary: Nitro Group Characteristic Peaks
Vibrational ModeWavenumber Range (Aliphatic) (cm⁻¹)Wavenumber Range (Aromatic) (cm⁻¹)IntensityNotes
Asymmetric Stretch (νₐₛ)~15501550 - 1475StrongOne of the most intense peaks in the spectrum.[1][3]
Symmetric Stretch (νₛ)~13651360 - 1290StrongForms a characteristic pair with the asymmetric stretch.[1][3]
Scissoring BendN/A890 - 835MediumCan sometimes overlap with other bands.[1][2]
C-N StretchN/A890 - 835Medium to WeakOften overlaps with bending modes.[1]
Visualization of Nitro Group Vibrational Modes

G cluster_asymmetric Asymmetric Stretch (ν_as) cluster_symmetric Symmetric Stretch (ν_s) N1 N O1_a O N1->O1_a O2_a O N1->O2_a R1 R R1->N1 N2 N O1_s O N2->O1_s O2_s O N2->O2_s R2 R R2->N2

Caption: Vibrational modes of the nitro (-NO₂) group.

Part 2: The Complex Fingerprint of the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its FTIR spectrum is considerably more complex than the signature of a simple nitro group. The spectrum arises from a combination of stretching and bending vibrations of the entire ring system, including C-H, N-H, C=N, C=C, and C-N bonds. Unlike the nitro group, there are fewer isolated, high-intensity peaks; instead, the structure is typically confirmed by a collection of bands in the fingerprint region.[6][7]

Key Vibrational Modes of the Pyrazole Ring
  • N-H Stretch: For N-unsubstituted pyrazoles, the N-H stretching vibration is expected in the 3500-3100 cm⁻¹ region. In the gas phase, this peak is sharp, but in condensed phases (solid or liquid), it often appears as a broad band due to intermolecular hydrogen bonding.[8][9] In some reported spectra of pyrazole derivatives, this band appears around 3243 cm⁻¹ or 3097 cm⁻¹.[10][11]

  • C-H Aromatic Stretch: The stretching of C-H bonds on the aromatic pyrazole ring typically gives rise to medium-to-weak bands in the 3100-3000 cm⁻¹ region.[6]

  • Ring Stretching (C=N and C=C): The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are often coupled, leading to a series of bands between 1640 cm⁻¹ and 1400 cm⁻¹.[6] Bands specifically attributed to C=N stretching in pyrazole derivatives are frequently reported in the 1635-1580 cm⁻¹ range.[6][10]

  • C-N Stretch: The stretching of the single C-N bonds within the ring contributes to the spectrum. These bands can be found over a relatively wide range, with some sources reporting strong absorptions around 1290 cm⁻¹[12] and others noting vibrations in the 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ ranges.[13]

Data Summary: Pyrazole Group Characteristic Peaks
Vibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
N-H Stretch3500 - 3100Medium, often BroadOnly present in N-unsubstituted pyrazoles. Broadening is due to hydrogen bonding.[8]
C-H Aromatic Stretch3100 - 3000Weak to MediumCharacteristic of hydrogens on an aromatic ring.[6]
C=N Stretch1635 - 1580Medium to StrongA key indicator for the pyrazole imine functionality.[6][10]
Ring C=C Stretches1600 - 1400MediumA series of bands resulting from coupled ring vibrations.[6]
C-N Stretch1420 - 1070Medium to StrongCan appear as multiple bands in the fingerprint region.[12][13]
Visualization of the Pyrazole Ring Structure

Caption: Key bonds contributing to the FTIR spectrum of the pyrazole ring.

Part 3: Comparative Analysis and Distinguishing Features

When analyzing a spectrum that could contain either or both functional groups, a systematic approach is crucial.

FeatureNitro GroupPyrazole RingDistinguishing Factor
Most Definitive Peaks Two very strong bands: νₐₛ (1550-1475 cm⁻¹) and νₛ (1360-1290 cm⁻¹).[1]A collection of medium-intensity bands in the fingerprint region. A C=N stretch (1635-1580 cm⁻¹) is a key indicator.[6]The pair of intense, sharp nitro peaks is unambiguous and rarely confused with other functional groups.
> 3000 cm⁻¹ Region Typically silent, unless other C-H groups are present.Shows aromatic C-H stretch (3100-3000 cm⁻¹) and potentially a broad N-H stretch (3500-3100 cm⁻¹).[6][8]The presence of a broad N-H band is a strong indicator of an N-unsubstituted pyrazole.
1700 - 1550 cm⁻¹ Region Aromatic νₐₛ may appear at the lower end of this range (~1550-1475 cm⁻¹).C=N stretch (1635-1580 cm⁻¹) and C=C ring stretches are prominent here.[6]There is a potential for overlap. However, the nitro peak is generally much stronger and sharper than the pyrazole ring stretches.
< 1400 cm⁻¹ Region Dominated by the strong symmetric stretch (1360-1290 cm⁻¹).[1]Contains multiple C-N and other ring deformation bands.[13]The intensity of the nitro νₛ peak is the primary differentiator in this region.

Key Takeaway: The most effective way to distinguish between these two groups is to look for the two exceptionally strong N-O stretching bands of the nitro group. Their presence is a near-certain confirmation. If these are absent, and a series of medium-intensity peaks are observed between 1640-1400 cm⁻¹, along with signals in the C-H/N-H stretch region, a pyrazole moiety should be suspected.

Part 4: Experimental Protocol for High-Quality FTIR Analysis

The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a self-validating system for obtaining high-quality transmission spectra.

Objective: To prepare a transparent solid-state pellet of an organic compound for FTIR analysis.

Materials:

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp or vacuum oven

Methodology:

  • Drying: Gently heat the KBr powder under an IR lamp or in a vacuum oven for 2-3 hours to remove any adsorbed water. Moisture is the most common contaminant and exhibits a strong, broad O-H absorption around 3400 cm⁻¹, which can obscure the N-H region.

  • Sample Preparation: Place approximately 100-200 mg of the dried KBr into an agate mortar. Add 1-2 mg of the solid organic sample. The optimal sample-to-KBr ratio is about 1:100.

  • Grinding: Grind the mixture thoroughly with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation to minimize light scattering (the Christiansen effect). The mixture should appear as a fine, uniform powder.

  • Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for 1-2 minutes. This sinters the KBr into a transparent or translucent disc.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum. The instrument software will automatically ratio these to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

G start Start: Solid Sample dry 1. Dry KBr Powder (Remove H₂O) start->dry mix 2. Mix Sample + KBr (Ratio ~1:100) dry->mix grind 3. Grind Mixture (Reduce Particle Size) mix->grind press 4. Press Pellet (7-10 tons) grind->press acquire 5. Acquire Spectrum (Background + Sample) press->acquire end_node End: FTIR Spectrum acquire->end_node

Sources

Technical Guide: HPLC Method Development for Nitro-Pyrazole Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Nitro-pyrazoles represent a unique challenge in liquid chromatography. Used extensively as high-energy materials (energetics) and pharmaceutical intermediates (e.g., kinase inhibitors), these compounds possess a "polarity paradox." They are small, highly polar, and electron-deficient, yet they often require separation from equally polar regioisomers and synthetic precursors.

Standard C18 (Octadecylsilane) methods frequently fail here.[1] The high polarity of the nitro-pyrazole scaffold leads to elution in the void volume (dead time), preventing accurate purity assessment. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention, it often suffers from poor reproducibility and peak tailing with nitro-aromatics.[1]

This guide objectively compares the industry-standard C18 approach against the superior alternative: Porous Graphitic Carbon (PGC) . We demonstrate that PGC’s unique charge-transfer mechanism provides the necessary retention and shape selectivity to resolve nitro-pyrazole isomers that are indistinguishable on silica-based phases.[1]

Mechanism of Action: Why Standard Methods Fail

To develop a robust method, one must understand the molecular interaction at the stationary phase interface.

The C18 Limitation (Hydrophobic Interaction)

Standard C18 columns rely on the "Solvophobic Theory"—analytes partition into the hydrophobic bonded phase to escape the polar mobile phase.

  • Failure Mode: Nitro-pyrazoles are hydrophilic.[1] They prefer the aqueous mobile phase over the C18 chains.

  • Result:

    
     (Retention factor near zero). The analyte elutes with the solvent front, co-eluting with salts and unretained impurities.
    
  • Dewetting Risk: To force retention, analysts often use 100% aqueous conditions. On standard C18, this causes "phase collapse" (dewetting), leading to loss of interaction and retention time shifting.

The PGC Advantage (Polar Retention Effect on Graphite - PREG)

Porous Graphitic Carbon (e.g., Hypercarb™) is composed of flat sheets of hexagonally arranged carbon atoms.[2] It utilizes two distinct mechanisms:

  • Dispersive Interactions: Stronger than C18 for planar molecules.[1]

  • PREG (Polar Retention Effect on Graphite): A charge-induced dipole interaction between the polar analyte and the polarizable graphite surface.[2]

Crucial for Isomers: The flat graphite surface acts as a "shape selector." A planar 3-nitro-pyrazole will interact differently than a sterically twisted isomer or impurity, allowing for baseline resolution where C18 sees only a single blob.[1]

Comparative Analysis: C18 vs. PGC[3][4]

The following data summarizes a comparative study for the purity analysis of 3-nitro-1H-pyrazole (Target) in the presence of its regioisomer 4-nitro-1H-pyrazole (Impurity).

Experimental Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Detection: UV @ 270 nm

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Endcapped)Polar-Embedded C18Porous Graphitic Carbon (PGC)
Retention Time (Target) 1.2 min (Void)2.1 min6.8 min
Retention Factor (

)
0.2 (Unacceptable)1.1 (Marginal)5.8 (Ideal)
Isomer Resolution (

)
0.0 (Co-elution)0.8 (Partial)3.5 (Baseline)
Tailing Factor (

)
1.11.21.05
Mechanism Hydrophobic PartitioningH-Bonding + HydrophobicCharge Transfer + Shape Selectivity

Analysis: The C18 column fails to retain the compound sufficiently away from the void. The Polar-Embedded phase improves retention slightly but fails to resolve the isomers. The PGC column provides massive retention and complete separation of the regioisomers.

Decision Logic: Column Selection Workflow

The following diagram illustrates the logical pathway for selecting the correct stationary phase based on analyte properties.

ColumnSelection Start Start: Nitro-Pyrazole Analysis CheckLogP Check LogP / Polarity Start->CheckLogP IsNonPolar Non-Polar (LogP > 1) CheckLogP->IsNonPolar Hydrophobic IsPolar Polar (LogP < 1) CheckLogP->IsPolar Hydrophilic UseC18 Use Standard C18 IsNonPolar->UseC18 CheckIsomers Are Regioisomers Present? IsPolar->CheckIsomers UsePolarEmbedded Use Polar-Embedded C18 CheckIsomers->UsePolarEmbedded No Isomers UsePGC Use Porous Graphitic Carbon (PGC) CheckIsomers->UsePGC Isomers Present (Critical)

Figure 1: Decision matrix for selecting stationary phases for nitro-aromatics.[1] Note that the presence of isomers forces the selection of PGC due to shape selectivity requirements.

Detailed Protocol: PGC Purity Analysis

This protocol is designed to be a self-validating system . It includes checkpoints that alert the operator if the system is not performing correctly.

Reagents & Equipment
  • Column: Hypercarb™ (Thermo Fisher) or equivalent PGC, 100 x 2.1 mm, 3 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with Ammonia). Note: High pH is used here to ionize the pyrazole (pKa ~9) if retention is too strong, or use Acidic (0.1% Formic) if maximum retention is needed. For general purity, Acidic is preferred to keep the silica-free column clean.

    • Selected Buffer:0.1% Formic Acid in Water (Standard generic starting point for PGC).[1]

  • Mobile Phase B: 100% Acetonitrile (ACN).[1] Note: ACN is a stronger eluent than MeOH on PGC.

Instrumental Parameters
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).[1]

  • Temperature: 40°C (Improves mass transfer on carbon).[1]

  • Injection Volume: 2 µL (Keep low to prevent overload).

  • Detection: UV-Vis Diode Array (200–400 nm).[1] Extract 270 nm for quantitation.

Gradient Profile
Time (min)% A (Water/FA)% B (ACN)Event
0.0955Load
1.0955Isocratic Hold (Focusing)
10.03070Elution Gradient
12.0595Wash
15.0595Hold Wash
15.1955Re-equilibration
20.0955Ready
Self-Validating Workflow (DOT Diagram)

PGC_Workflow Prep Sample Prep (Diluent: 50:50 MeOH:H2O) Blank Inject Blank (Check for Carryover) Prep->Blank SysSuit System Suitability (Mix of 3-NO2 & 4-NO2) Blank->SysSuit Decision Resolution > 2.0? SysSuit->Decision RunSamples Run Samples Decision->RunSamples Pass Fail STOP: Regenerate Column Decision->Fail Fail Fail->Blank Retry after wash

Figure 2: Analytical workflow ensuring system suitability before sample consumption. PGC columns can retain "ghost" peaks; the blank step is non-negotiable.

Troubleshooting & Optimization

The "Ghost Peak" Phenomenon

PGC is a strong adsorbent. It can retain non-polar contaminants from the mobile phase or previous samples indefinitely.

  • Symptom: Rising baseline or unexpected peaks in blank runs.[1]

  • Fix: "Regeneration." Flush with Tetrahydrofuran (THF) or a mix of Acetone:Hexane (if using miscible bridges). PGC is pH stable 0–14, so harsh washing (e.g., 1M NaOH) is also possible to remove fouled proteins or humics.

Peak Splitting

If the nitro-pyrazole peak splits:

  • Sample Solvent Mismatch: You dissolved the sample in 100% ACN.

    • Correction: Dissolve in starting mobile phase (95% Water).[1]

  • Overload: PGC has a lower surface area/loading capacity than C18.[1]

    • Correction: Dilute sample 10x or inject 0.5 µL.[1]

References

  • West, C., et al. (2010).[1] Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography. Journal of Chromatography A. Retrieved from [Link]

  • El-Walid, H., et al. (2023).[1] Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases. LCGC International.[1] Retrieved from [Link]

  • PubChem. (2025).[1] 3-Nitro-1H-pyrazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Nitro and 4-Nitro Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile synthetic handles. The introduction of a nitro group onto this five-membered heterocycle dramatically alters its chemical personality, transforming it into a highly valuable intermediate for the synthesis of a diverse array of functionalized molecules, including energetic materials and pharmacologically active compounds.[1] The regiochemistry of this nitration is critical, as the placement of the nitro group at the 3- or 4-position profoundly influences the molecule's reactivity.

This guide provides an in-depth comparison of the reactivity of 3-nitro and 4-nitro pyrazole derivatives. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic principles that govern their behavior, offering a predictive framework for their application in complex synthetic challenges.

The Electronic Landscape: Why Position Matters

The reactivity of nitropyrazoles is dictated by the powerful electron-withdrawing nature of the nitro group, which influences the electron density distribution across the pyrazole ring through both inductive and resonance effects. The position of this group, however, determines the extent and nature of this influence.

3-Nitropyrazole: The nitro group at the C3 position exerts a strong inductive electron-withdrawing effect. However, its ability to participate in resonance stabilization of a negative charge on the ring, particularly at the adjacent C4 and C5 positions, is significant. This resonance delocalization plays a crucial role in stabilizing intermediates formed during nucleophilic attack.

4-Nitropyrazole: When positioned at C4, the nitro group's inductive effect is still prominent. More importantly, it can effectively delocalize a negative charge from the C3 and C5 positions through a conjugated system. This direct resonance stabilization of negative charge adjacent to the nitro group has a profound impact on the acidity of the N-H proton and the susceptibility of the ring to nucleophilic attack.

A key indicator of these electronic differences is the gas-phase acidity of the N-H proton. Experimental and computational studies have shown that 4-nitropyrazole is slightly more acidic than 3-nitropyrazole .[2] This suggests a greater stabilization of the resulting pyrazolate anion in the 4-nitro isomer, a direct consequence of the superior delocalization of the negative charge by the C4 nitro group.

Caption: Chemical structures of 3-nitropyrazole and 4-nitropyrazole.

Reactivity Towards Nucleophiles: A Tale of Two Isomers

The primary battleground for comparing the reactivity of these isomers is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. For nitropyrazoles, the nitro group itself can sometimes act as a leaving group, although more commonly, another substituent is displaced.

While direct kinetic comparisons of the parent 3- and 4-nitropyrazoles are scarce in the literature, extensive studies on substituted analogs provide a clear picture of their relative reactivities. The key to understanding their reactivity in SNAr lies in the stability of the intermediate Meisenheimer complex.[3][4]

G General SNAr Mechanism via Meisenheimer Complex Reactants Nitropyrazole + Nucleophile TS1 Transition State 1 (Attack) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Elimination Products Substituted Pyrazole + Leaving Group TS2->Products

Caption: Generalized workflow for a two-step SNAr reaction.

4-Nitropyrazole: The More Reactive Isomer in SNAr

The consensus from studies on related systems is that 4-nitropyrazole derivatives are generally more reactive towards nucleophiles than their 3-nitro counterparts in SNAr reactions where a leaving group at C3 or C5 is displaced . The rationale lies in the superior ability of the 4-nitro group to stabilize the negatively charged Meisenheimer intermediate through resonance. When a nucleophile attacks at C3 or C5, the negative charge can be delocalized directly onto the oxygen atoms of the C4-nitro group, a highly stabilizing interaction.

In contrast, for 3-nitropyrazole, nucleophilic attack at C4 or C5 results in a Meisenheimer complex where the stabilizing resonance effect of the nitro group is less direct. This leads to a higher energy intermediate and consequently, a slower reaction rate.

This trend is exemplified in more complex systems. For instance, in N-substituted 3,4,5-trinitropyrazoles, nucleophilic substitution preferentially occurs at the C5 position, which is para to the C3-nitro group and meta to the C4-nitro group, but the overall activation by multiple nitro groups is substantial.[2] In N-unsubstituted 3,4,5-trinitropyrazole, the substitution occurs at the C4 position.[2]

Reactivity in Reduction Reactions

The reduction of the nitro group to an amine is another fundamental transformation of nitropyrazoles, providing access to key building blocks for pharmaceuticals and dyes. The ease of reduction is related to the electron deficiency of the nitro group. Given that the 4-nitro group imparts a greater electron deficiency to the pyrazole ring, it is anticipated that 4-nitropyrazole would be easier to reduce than 3-nitropyrazole . This is because the initial electron transfer to the nitro group, a key step in many reduction mechanisms, would be more favorable in the more electron-deficient system.

Comparative Reactivity Summary

Reaction Type3-Nitropyrazole Derivative4-Nitropyrazole DerivativeRationale
Nucleophilic Aromatic Substitution (SNAr) Less ReactiveMore ReactiveThe 4-nitro group provides superior resonance stabilization of the Meisenheimer intermediate when attack occurs at C3 or C5.
N-H Acidity Less AcidicMore AcidicThe conjugate base of 4-nitropyrazole is better stabilized by resonance.[2]
Reduction of Nitro Group More Difficult to ReduceEasier to ReduceThe nitro group in the 4-position is more electron-deficient, facilitating the initial electron transfer step of the reduction.

Experimental Protocol: Comparative Kinetic Analysis of SNAr by UV-Vis Spectroscopy

This protocol provides a framework for comparing the reactivity of 3-chloro-5-nitropyrazole and 4-chloro-3-nitropyrazole towards a nucleophile, such as piperidine, using UV-Vis spectroscopy. The formation of the product can be monitored over time by observing the appearance of its characteristic absorbance maximum.

Objective: To determine the pseudo-first-order rate constants for the reaction of piperidine with 3-chloro-5-nitropyrazole and 4-chloro-3-nitropyrazole.

Materials:

  • 3-chloro-5-nitropyrazole

  • 4-chloro-3-nitropyrazole

  • Piperidine (freshly distilled)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare 1.0 mM stock solutions of 3-chloro-5-nitropyrazole and 4-chloro-3-nitropyrazole in anhydrous DMSO.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the final product for each reaction to determine the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.

  • Kinetic Measurements:

    • Equilibrate the spectrophotometer and a stock solution of piperidine (e.g., 0.1 M in DMSO, prepared by diluting the 1.0 M stock) to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • To a quartz cuvette, add the piperidine solution.

    • Initiate the reaction by injecting a small aliquot of the nitropyrazole stock solution into the cuvette, ensuring rapid mixing. The final concentration of the nitropyrazole should be significantly lower than that of piperidine (e.g., 0.05 mM nitropyrazole and 0.1 M piperidine) to ensure pseudo-first-order conditions.

    • Immediately begin recording the absorbance at λmax as a function of time.

    • Continue data collection for at least 3 half-lives.

    • Repeat the experiment for the other nitropyrazole isomer under identical conditions.

    • Perform each kinetic run in triplicate to ensure reproducibility.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to the following equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

    • A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

    • Compare the kobs values for the two isomers to determine their relative reactivity.

G Workflow for Comparative Kinetic Analysis Prep Prepare Stock Solutions (Nitropyrazoles, Piperidine) LambdaMax Determine λmax of Products Prep->LambdaMax Kinetics Run Kinetic Experiments (UV-Vis Monitoring) LambdaMax->Kinetics Data Collect Absorbance vs. Time Data Kinetics->Data Analysis Plot ln(A∞ - At) vs. Time Data->Analysis Rate Calculate k_obs (from slope) Analysis->Rate Compare Compare k_obs values (3-nitro vs 4-nitro) Rate->Compare

Caption: A streamlined workflow for the comparative kinetic study.

Conclusion

The position of the nitro group on the pyrazole ring is a critical determinant of its chemical reactivity. While both 3-nitro and 4-nitro pyrazoles are activated towards nucleophilic attack and are valuable synthetic intermediates, the 4-nitro isomer generally exhibits greater reactivity in nucleophilic aromatic substitution reactions. This is attributable to the superior resonance stabilization of the key Meisenheimer intermediate. Conversely, the enhanced electron-withdrawing nature of the 4-nitro group is predicted to make it more susceptible to reduction. A thorough understanding of these electronic subtleties allows for the rational design of synthetic routes and the targeted development of novel molecules in the fields of drug discovery and materials science.

References

  • Llamas-Saiz, A. L., Foces-Foces, C., & Elguero, J. (1994). The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles: the Cases of Pyrazole, 3,5-Dimethylpyrazole, 3,5-di-tert-butylpyrazole and 3,5-Diphenylpyrazole. I. Static Aspects (Crystallography and Thermodynamics). Acta Crystallographica Section B: Structural Science, 50(6), 728-741.
  • Dal Poggetto, G., et al. (2020).
  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Journal of the American Chemical Society, 140(36), 11387-11396.
  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777-1782.
  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666.
  • Muravyev, N. V., et al. (2016). Thermal Decomposition of Nitropyrazoles. Propellants, Explosives, Pyrotechnics, 41(2), 296-303.
  • Dalinger, I. L., et al. (2013). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Journal of Heterocyclic Chemistry, 50(4), 911-924.
  • Shevelev, S. A. (1997). Nitropyrazoles (review). Russian Chemical Bulletin, 46(6), 941-959.
  • Zapol'skii, V. A., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489.
  • Jasinski, R., & Kacka-Zych, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817.
  • Jasiński, R. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409.
  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2897.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A, 12(23), 13193-13200.
  • Reddit. (2024, September 25). DOM of Nitro pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • PSE Community.org. (2025, July 6). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Retrieved from [Link]

  • Kwan, E. E., et al. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 10(44), 10328-10335.
  • Rios, A., & Richardson, D. E. (2015). Gas-Phase Acidities of Nitrated Azoles as Determined by the Extended Kinetic Method and Computations. The Journal of Physical Chemistry A, 119(1), 136-145.
  • Dalinger, I. L., et al. (2004). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Chemical Bulletin, 53(3), 580-583.
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  • Ibeji, C. U., & Olowu, R. A. (2020).
  • Liu, W., Li, Y., Xu, Y., & Cao, D. (2015). Synethsis and characterization of 3-nitropyrazole and its salts.
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A Guide to Elemental Analysis Standards for C10H15N3O2 Compounds: From Compositional Purity to Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the molecular formula C10H15N3O2 represents more than just a collection of atoms; it is a potential therapeutic agent. Establishing the precise elemental composition and ensuring the absence of harmful impurities are foundational to both regulatory approval and patient safety. This guide provides an in-depth comparison of the elemental analysis standards applicable to such a compound, navigating the dual requirements of verifying stoichiometric purity and controlling toxic elemental impurities.

We will explore the underlying principles, compare key analytical techniques, and provide actionable experimental protocols. This guide is structured to explain not just what to do, but why specific standards and methods are critical for scientific integrity and regulatory compliance.

Part 1: Foundational Purity - Verifying the Elemental Composition (CHNO Analysis)

The first step in characterizing a newly synthesized compound like C10H15N3O2 is to confirm its elemental makeup. This process, often referred to as CHN or CHNO analysis, verifies that the empirical formula matches the theoretical composition, providing a primary measure of purity.

The theoretical elemental composition of C10H15N3O2 (Molecular Weight: 209.24 g/mol ) serves as the benchmark for this analysis:

  • Carbon (C): 57.39%

  • Hydrogen (H): 7.23%

  • Nitrogen (N): 20.08%

  • Oxygen (O): 15.29%

The universally accepted standard in both academic and industrial research dictates that experimental results for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values.[1][2] This narrow tolerance ensures that the sample is substantially pure and free from significant quantities of solvents, water, or other organic byproducts.

The Gold Standard Methodology: Combustion Analysis

Combustion analysis is the definitive technique for determining the CHNS/O content of organic compounds.[3][4] The principle is straightforward yet powerful: a small, precisely weighed sample is combusted in an oxygen-rich environment at high temperatures. This process quantitatively converts the carbon, hydrogen, and nitrogen within the sample into carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), respectively. These gases are then separated and measured by detectors, allowing for the calculation of their original mass percentages in the sample.[5]

Workflow for CHNO Compositional Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_eval Data Evaluation prep1 Dry sample to remove residual solvent/water prep2 Accurately weigh 2-3 mg of sample into a tin capsule prep1->prep2 combustion Combust sample at >950°C in an oxygen-rich atmosphere prep2->combustion reduction Reduce nitrogen oxides (NOx) to N2 over copper combustion->reduction separation Separate CO2, H2O, N2 via gas chromatography reduction->separation detection Quantify gases using a thermal conductivity detector (TCD) separation->detection calc Calculate experimental %C, %H, %N detection->calc compare Compare experimental values to theoretical values for C10H15N3O2 calc->compare decision Purity Confirmed? (Deviation ≤ 0.4%) compare->decision pass Pass decision->pass Yes fail Fail: Investigate Impurities decision->fail No

Caption: Workflow for CHNO elemental analysis by combustion.

Data Interpretation: A Comparative Analysis

The trustworthiness of the result is validated by comparing it against the theoretical values. Any significant deviation points to impurities that cannot be detected by other common techniques like NMR, such as inorganic salts or residual water.

ElementTheoretical %Acceptance Range (±0.4%)Result 1 (Pass)Result 2 (Fail)Analysis of Failure
Carbon (C) 57.39%56.99% - 57.79%57.55%56.45%Low C suggests the presence of an impurity with a lower carbon content, such as residual water or an inorganic salt.
Hydrogen (H) 7.23%6.83% - 7.63%7.18%7.85%High H could indicate the presence of a solvent with a high hydrogen content (e.g., water, alkanes).
Nitrogen (N) 20.08%19.68% - 20.48%20.15%19.50%Low N suggests an impurity that does not contain nitrogen.
Experimental Protocol: CHN Analysis via Combustion
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Sample Preparation:

    • Ensure the C10H15N3O2 sample is homogenous and has been thoroughly dried under vacuum to remove any volatile solvents or absorbed water.

    • Using a microbalance, accurately weigh approximately 2-3 mg of the sample into a clean tin capsule.

    • Fold the capsule to securely encase the sample and eliminate atmospheric contamination.

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a combustion tube heated to ~990°C with a pulse of pure oxygen.[6]

    • The resulting combustion gases (CO2, H2O, NOx) are carried by a helium stream through a reduction tube containing copper, which converts NOx to N2.

    • The gas mixture (CO2, H2O, N2) then flows through a gas chromatographic column to separate the individual components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.

  • Validation: Run a known check standard after a set number of unknown samples to verify that the instrument remains in calibration.

Part 2: Safety and Control - Elemental Impurity Analysis

While CHNO analysis confirms the identity of the bulk material, a second, more sensitive analysis is required to ensure the compound is free from harmful elemental impurities. These impurities can be introduced from various sources, including catalysts, reagents, manufacturing equipment, or container closure systems.[7][8]

The regulatory framework for this is defined by the International Council for Harmonisation (ICH) guideline Q3D and adopted by pharmacopeias like the United States Pharmacopeia (USP) in chapters <232> and <233>.[9][10][11][12] This framework moves away from older, non-specific heavy metal tests towards a modern, risk-based approach.

The ICH Q3D Risk-Based Approach

The ICH Q3D guideline mandates a scientific, risk-based assessment to control elemental impurities in final drug products.[8][13] It classifies elements based on their toxicity and likelihood of occurrence.

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.

  • Class 2: Toxic elements with varying probabilities of occurrence.

    • 2A: High probability of occurrence (Co, Ni, V), requiring risk assessment.[7]

    • 2B: Lower probability of occurrence, requiring assessment only if intentionally added.

  • Class 3: Elements with relatively low toxicity by the oral route of administration (e.g., Ba, Cr, Cu, Li, Mo, Sb, Sn).[8]

The core of this approach is the Permitted Daily Exposure (PDE) , which defines the maximum acceptable intake of an element for a patient. The goal of the analysis is to ensure that the final drug product does not exceed this limit.[14]

ICH Q3D Risk Assessment and Control Strategy

identify Identify Potential Sources (API, Excipients, Equipment, Containers) evaluate Evaluate Elemental Impurity Data (Supplier data, literature, in-house testing) identify->evaluate summarize Summarize Potential Impurities (List all elements with likely presence) evaluate->summarize compare Compare to PDE (Calculate expected level in daily dose) summarize->compare risk Risk Assessment: Level > Control Threshold? compare->risk control Implement Control Strategy (e.g., test raw materials, modify process) risk->control Yes accept Acceptable: No further action needed risk->accept No

Caption: The ICH Q3D risk assessment process for elemental impurities.

Comparison of Analytical Methodologies

USP <233> specifies modern spectroscopic techniques for quantifying elemental impurities, primarily ICP-OES and ICP-MS, due to their high sensitivity and precision.[15]

FeatureICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry)ICP-MS (Inductively Coupled Plasma - Mass Spectrometry)
Principle Measures the wavelength and intensity of light emitted by elements in a plasma.Measures the mass-to-charge ratio of ions created by the plasma.
Detection Limits Parts per million (ppm) to high parts per billion (ppb).Parts per billion (ppb) to parts per trillion (ppt).
Throughput Generally faster per sample.Can be slower due to more complex instrumentation.
Interferences Primarily spectral interferences, which can be managed with high-resolution optics.Primarily isobaric (ions of different elements with the same mass) and polyatomic interferences, managed with collision/reaction cells.
Best For Higher concentration impurities; often used for screening raw materials.Ultra-trace level analysis required to meet low PDE limits for Class 1 and 2A elements.[16]

For a C10H15N3O2 compound intended for pharmaceutical use, ICP-MS is the preferred method due to its superior sensitivity, which is necessary to meet the stringent PDE limits for highly toxic elements like lead, arsenic, cadmium, and mercury.

The Role of Certified Reference Materials (CRMs)

A self-validating protocol relies on establishing traceability to a known standard. Certified Reference Materials from metrological institutes like the National Institute of Standards and Technology (NIST) are indispensable.[17][18] These materials have carefully assigned values for chemical composition and are used to calibrate instruments and validate analytical methods, ensuring the long-term integrity and accuracy of the results.[19][20]

Experimental Protocol: Elemental Impurity Analysis via ICP-MS
  • Risk Assessment: Based on the synthetic route and manufacturing process for C10H15N3O2, identify all potential elemental impurities that require testing, prioritizing Class 1 and 2A elements.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-250 mg of the C10H15N3O2 sample into a clean, acid-leached microwave digestion vessel.

    • Add a suitable volume of high-purity nitric acid (and potentially other acids like hydrochloric acid or hydrogen peroxide, depending on the sample matrix).

    • Seal the vessel and place it in a microwave digestion system. Program the system to ramp temperature and pressure to fully digest the organic matrix, leaving the elemental impurities in an aqueous solution.

    • After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume with deionized water.

  • Instrument Calibration and Setup:

    • Prepare a series of calibration standards using a multi-element CRM traceable to NIST. The concentration range of these standards should bracket the expected impurity levels and the PDE-derived control limits.

    • Include an internal standard solution to correct for instrumental drift and matrix effects.

    • Optimize the ICP-MS parameters (e.g., plasma power, gas flows, collision cell settings) to maximize sensitivity and minimize interferences for the target elements.

  • Analysis:

    • Analyze a blank solution, the calibration standards, and the prepared sample solutions.

    • Include a check standard (a mid-range calibration standard) and a spike recovery sample to validate the accuracy and precision of the analytical run.

  • Data Reporting: Report the concentration of each elemental impurity in µg/g (ppm). This value can then be used, along with the maximum daily dose of the drug product, to confirm that the exposure to each impurity is below its respective PDE limit.

Conclusion: A Unified Approach to Elemental Analysis

For a compound with the formula C10H15N3O2 destined for human use, elemental analysis is not a single procedure but a complementary set of standards and methodologies. Each serves a distinct but equally vital purpose.

  • CHNO Combustion Analysis provides the fundamental proof of identity and purity of the active substance, ensuring that the compound is indeed what it is intended to be. The ±0.4% standard is the benchmark for this compositional integrity.

  • ICP-MS Elemental Impurity Analysis , governed by ICH Q3D and USP <232>/<233>, provides the critical assurance of safety, guaranteeing that the final drug product is free from harmful levels of toxic elemental contaminants.

A comprehensive and scientifically sound characterization of any new pharmaceutical compound requires the rigorous application of both analytical paradigms. By integrating these standards into the development lifecycle, researchers and drug developers can ensure the quality, safety, and efficacy of their products, meeting the stringent demands of both scientific inquiry and regulatory bodies.

References

  • ICH Q3D Elemental impurities - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Elemental impurities per USP and ICH q3d guidelines . Labcorp. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment . Intertek. [Link]

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? . West Pharmaceutical Services. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . AZoM. [Link]

  • SRM NIST Standard Reference Materials Catalog January 2025 . National Institute of Standards and Technology (NIST). [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. [Link]

  • Elemental Impurities and the Corresponding Regulations . West Pharmaceutical Services. [Link]

  • USP <232>, <233> & <2232> Elemental Impurities . Fisher Scientific. [Link]

  • An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS . U.S. Pharmacopeia (USP). [Link]

  • Measurements, Standards, and Reference Materials for Industrial Commodities . National Institute of Standards and Technology (NIST). [Link]

  • NIST Standard Reference Materials® Catalog . National Institute of Standards and Technology (NIST). [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing . Intertek. [Link]

  • USP <233> Elemental Impurities—Procedures . Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis . National Center for Biotechnology Information (NCBI). [Link]

  • CHNS analysis of NIST Standard Reference Materials . Elementar. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a daily reality. With new structures come new challenges, particularly in ensuring the highest standards of laboratory safety. This guide provides essential, immediate safety and logistical information for handling 1-(Cyclohexylmethyl)-3-nitro-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar nitropyrazole and nitroaromatic compounds to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. Our commitment is to empower your research by providing clarity and confidence in your safety protocols.

Hazard Assessment: Understanding the Risks of Nitropyrazoles

Nitroaromatic compounds, as a class, are known for their potential toxicity. The nitro group is strongly electron-withdrawing, which can influence the molecule's reactivity and biological interactions. The bioreduction of the nitro group can lead to the formation of nitro anion radicals, which in turn can react with molecular oxygen to generate superoxide anions and other reactive oxygen species. This process can induce oxidative stress and damage to biomolecules.[1][2]

Based on data from analogous compounds like 1-nitropyrazole, 3-nitropyrazole, and other substituted nitropyrazoles, the primary hazards associated with this compound are anticipated to be:

  • Acute Oral Toxicity : Harmful if swallowed.[3][4][5]

  • Skin Irritation : Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye damage or irritation.[3][4][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6]

Furthermore, some nitroaromatic compounds have been identified as potential mutagens or carcinogens, necessitating a high degree of caution to minimize exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the required PPE, with explanations rooted in the compound's anticipated hazards.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Chemical splash-resistant safety goggles with side protection. A face shield is mandatory when there is a significant risk of splashing.To prevent contact with the eyes, which are particularly sensitive to the irritating and potentially damaging effects of nitropyrazoles.[4][6]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact, which can lead to irritation.[4][6] Ensure to dispose of contaminated gloves immediately after use.
Body A flame-resistant laboratory coat.To protect the skin from accidental spills and to prevent contamination of personal clothing.
Respiratory A NIOSH-approved N95 (or higher) respirator.Recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders.[4]
Feet Closed-toe, chemical-resistant shoes.To protect feet from potential spills.
Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator d3 3. Goggles/Face Shield d4 4. Gloves f1 1. Gloves d4->f1 Handling Complete f2 2. Goggles/Face Shield f3 3. Lab Coat f4 4. Respirator

Figure 1: Standard Operating Procedure for Donning and Doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for ensuring safety.

Preparation and Engineering Controls
  • Work Area : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit : Have a spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) readily available.[8]

Handling the Compound
  • Don PPE : Before handling the compound, correctly don all required personal protective equipment as outlined in the diagram above.

  • Weighing : If possible, weigh the solid compound inside the fume hood. Use a micro-spatula to minimize the generation of dust.

  • Dissolving : When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.

Post-Handling Procedures
  • Decontamination : Thoroughly wash your hands with soap and water immediately after handling is complete.

  • Waste Disposal : All disposable materials that have come into contact with the compound, including gloves and absorbent paper, must be disposed of as hazardous waste.

  • Equipment Cleaning : Clean any non-disposable equipment, such as spatulas and glassware, with an appropriate solvent within the fume hood. Collect the cleaning solvent as hazardous waste.

  • Work Surface : Wipe down the work surface of the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing this compound is considered hazardous and must be managed according to institutional and local regulatory guidelines.

  • Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and the compound itself, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste : Collect all liquid waste, including reaction mixtures and cleaning solvents, in a separate, clearly labeled, and sealed container for hazardous liquid waste.

  • Never dispose of this compound or its waste down the drain or in the regular trash.[8]

Emergency Procedures: Preparedness is Key

Spill :

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is outside of a fume hood and there is a risk of inhalation, evacuate the laboratory and contact your institution's environmental health and safety department.

  • For a contained spill within a fume hood, wear appropriate PPE and cover the spill with a non-combustible absorbent material.[8]

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

Exposure :

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to these stringent safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • Environmental Toxicology and Chemistry. (2017, August 1). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

  • Chemical Research in Toxicology. (2000, July 20). Mutagenicity of Nitroaromatic Compounds. ACS Publications. [Link]

  • PubMed. (2019, May 15). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. [Link]

  • PubMed. (2014, August 15). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. National Institutes of Health. [Link]

  • Chemius. (n.d.). nitro razredčilo. [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.